Product packaging for 2',3'-O-Isopropylideneadenosine-13C5(Cat. No.:CAS No. 5536-17-4)

2',3'-O-Isopropylideneadenosine-13C5

Cat. No.: B001017
CAS No.: 5536-17-4
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-UHFFFAOYSA-N
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Description

Vidarabine (9-β-D-arabinofuranosyladenine, Ara-A) is a purine nucleoside antibiotic isolated from Streptomyces antibioticus . As a pioneering nucleoside analog, it serves as a critical tool for researching antiviral mechanisms and viral DNA replication. Its primary research value lies in its broad-spectrum activity against DNA viruses, particularly herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Mechanism of Action: Vidarabine functions as a prodrug that requires sequential phosphorylation by cellular kinases to its active form, vidarabine triphosphate (ara-ATP). The active metabolite exerts its antiviral effects through multiple mechanisms: it competitively inhibits viral DNA polymerase and, upon incorporation into the growing DNA chain, acts as a chain terminator, preventing further elongation and ultimately disrupting viral DNA synthesis. This incorporation leads to the production of faulty DNA, destabilizing the viral genetic material. Uniquely, its diphosphorylated metabolite (ara-ADP) also inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotides available for replication. Research Applications: Vidarabine is extensively used in virology and biochemistry research to study herpesvirus replication kinetics, investigate mechanisms of antiviral resistance, and explore DNA polymerase function. It has historical significance as the first systemic nucleoside antiviral agent and remains a valuable compound for comparative studies with newer antivirals like acyclovir. Chemical Characteristics: • CAS Number: 5536-17-4 • Molecular Formula: C₁₀H₁₃N₅O₄ • Molecular Weight: 267.24 g/mol • Solubility: Soluble in DMSO and water. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled 'For Research Use Only' and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B001017 2',3'-O-Isopropylideneadenosine-13C5 CAS No. 5536-17-4

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6
Record name Vidarabine
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC91041
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Vidarabine
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Record name NSC87676
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 9-.alpha.-D-Xylofuranosyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 3228-71-5
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Record name adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Xylosyladenine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and relevant biological pathways associated with 2',3'-O-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a critical tool in biochemical research and pharmaceutical development, serving as a versatile intermediate for the synthesis of novel therapeutic agents and as a tracer for metabolic and signaling pathway studies.

Core Chemical Properties

2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at the 5' position.[1] The ¹³C₅-labeled variant incorporates five Carbon-13 isotopes, making it an ideal internal standard for quantitative mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of both the unlabeled and the ¹³C₅-labeled forms of 2',3'-O-Isopropylideneadenosine.

Property2',3'-O-Isopropylideneadenosine (Unlabeled)2',3'-O-Isopropylideneadenosine-¹³C₅ (Labeled)
Appearance White to off-white crystalline powder[2]-
Molecular Formula C₁₃H₁₇N₅O₄[2][3][4]C₈¹³C₅H₁₇N₅O₄
Molecular Weight 307.31 g/mol [2][3]312.27 g/mol
Exact Mass 307.128052 u[5]312.144816 u
CAS Number 362-75-4[2][3]Unspecified
Melting Point 221-222 °C[2][3]-
Solubility Slightly soluble in Dioxane, DMSO, Methanol[2]-
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)-
Storage Conditions Room Temperature, Sealed in dry, Keep in dark place[2][3]Store under recommended conditions in Certificate of Analysis

Experimental Protocols & Methodologies

2',3'-O-Isopropylideneadenosine-¹³C₅ is primarily used as a synthetic intermediate and an analytical standard.[1][6] The following protocols provide detailed methodologies for its synthesis, analysis, and subsequent deprotection.

Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

This protocol describes the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding triethylamine to neutralize the acid.

  • Remove the solvents under reduced pressure (rotary evaporation).

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of 2',3'-O-Isopropylideneadenosine purity.[7][8]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 260 nm[7]

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B (isocratic)

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak area corresponding to 2',3'-O-Isopropylideneadenosine to determine purity. The ¹³C₅-labeled compound will have a nearly identical retention time to the unlabeled standard.

Protocol 3: Acidic Deprotection (Removal of Isopropylidene Group)

This protocol describes the hydrolysis of the isopropylidene ketal to regenerate the 2',3'-diol.[9][10]

Materials:

  • 2',3'-O-Isopropylideneadenosine derivative

  • Aqueous sulfuric acid (e.g., 1% v/v) or trifluoroacetic acid (TFA) in water/acetonitrile

  • Sodium bicarbonate (NaHCO₃) or a suitable base for neutralization

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the isopropylidene-protected nucleoside in the acidic solution (e.g., 1% aqueous H₂SO₄ or 80% aqueous acetic acid).[10]

  • Heat the reaction mixture (e.g., reflux or 50-70°C) and monitor by TLC for the disappearance of the starting material.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid by the slow, portion-wise addition of a base like sodium bicarbonate until the pH is ~7.

  • If a precipitate forms, it may be the product. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude deprotected nucleoside.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Research & Drug Development

2',3'-O-Isopropylideneadenosine is a cornerstone intermediate in nucleoside chemistry. Its protected 2' and 3' positions allow for selective modification at the 5'-hydroxyl group, a critical step in the synthesis of numerous antiviral and anticancer drugs.[1] For instance, it serves as a precursor in the synthesis of adenosine analogs like Clofarabine and Vidarabine.[5]

The ¹³C₅-labeled version is invaluable for quantitative studies. In drug metabolism and pharmacokinetic (DMPK) studies, it can be used as an internal standard to accurately quantify the concentration of the therapeutic agent or its metabolites in biological matrices via LC-MS/MS.

Visualizations: Workflows and Signaling Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for using 2',3'-O-Isopropylideneadenosine as a protected intermediate in chemical synthesis.

G cluster_protection Protection Step cluster_modification Modification Step cluster_deprotection Deprotection Step Adenosine Adenosine IPA 2',3'-O-Isopropylideneadenosine Adenosine->IPA Acetone, p-TSA Mod_IPA 5'-Modified Intermediate IPA->Mod_IPA Reagent for 5'-OH Final_Product Final Nucleoside Analog Mod_IPA->Final_Product Aqueous Acid

Caption: General synthetic workflow involving 2',3'-O-isopropylidene protection.

Adenosine A₂A Receptor Signaling Pathway

2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. The Adenosine A₂A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating inflammation and neuronal function.[1][11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A₂A Receptor Gs Gαs Protein A2AR->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene Modulation

Caption: Simplified canonical signaling pathway of the Adenosine A₂A Receptor.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of a versatile adenosine derivative. This document details the expected analytical data, outlines a plausible synthetic pathway, and presents the necessary experimental protocols for its characterization. The strategic incorporation of five ¹³C atoms within the ribose moiety makes this compound an invaluable tool in various research applications, including metabolic studies, drug discovery, and NMR-based structural biology.

Chemical Identity and Properties

2',3'-O-Isopropylideneadenosine-¹³C₅ is a protected nucleoside analog where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. The "-¹³C₅" designation indicates that all five carbon atoms of the ribose moiety have been replaced with the stable carbon-13 isotope.

PropertyValue
Chemical Formula C₈¹³C₅H₁₇N₅O₄
Molecular Weight 312.27 g/mol
Unlabeled CAS Number 362-75-4
Appearance White to off-white crystalline powder
Melting Point 221-222 °C (for unlabeled)[1][2]
Optical Activity [α]20/D -98.5°, c = 1 in dioxane (for unlabeled)[1]

Proposed Synthesis Pathway

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ originates from commercially available Adenosine-¹³C₅. The core of the synthesis is the acid-catalyzed reaction of the vicinal diol on the ribose with acetone or a derivative like 2,2-dimethoxypropane to form the cyclic ketal, also known as an acetonide.

Synthesis_Pathway Adenosine_13C5 Adenosine-¹³C₅ Intermediate Protonated Intermediate Adenosine_13C5->Intermediate Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH) Product 2',3'-O-Isopropylideneadenosine-¹³C₅ Intermediate->Product Intramolecular Cyclization

References

A Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: An Essential Tool for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine. This document details its chemical and physical properties, synthesis, and, most importantly, its critical applications in quantitative bioanalysis and metabolic research. As a high-purity internal standard, it is indispensable for liquid chromatography-mass spectrometry (LC-MS) based quantification of adenosine and its analogs. This guide also presents detailed experimental protocols and workflows to facilitate its integration into sophisticated research and development pipelines.

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside that serves as a key intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1] The incorporation of five carbon-13 atoms into its ribose moiety creates this compound, a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte of interest, co-eluting chromatographically and exhibiting the same ionization response, which allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

This guide will delve into the technical details of this compound, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application. The data presented below has been compiled from various sources for both the labeled and unlabeled compound.

PropertyValueReference
Chemical Name 2',3'-O-(1-methylethylidene)-adenosine-1',2',3',4',5'-13C5N/A
Molecular Formula C8[13C5]H17N5O4[4]
Molecular Weight 312.27 g/mol [4]
Unlabeled Molecular Formula C13H17N5O4[5]
Unlabeled Molecular Weight 307.31 g/mol [5]
CAS Number (Unlabeled) 362-75-4[5]
Appearance White to off-white crystalline powder[6]
Melting Point (Unlabeled) 221-222 °C[5]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol[6]
Storage Store at -20°C[1]

Synthesis and Isotopic Labeling

The synthesis of this compound involves two key stages: the preparation of 13C5-labeled adenosine and the subsequent protection of the 2' and 3' hydroxyl groups.

General Synthesis of 13C-Labeled Ribonucleosides

Isotopically labeled ribonucleosides are typically synthesized from commercially available 13C-labeled ribose. The general strategy involves the glycosylation of a protected purine or pyrimidine base with a protected and activated ribose derivative.

Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

The protection of the 2' and 3' hydroxyl groups of adenosine is a well-established procedure. A common method involves the reaction of adenosine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst.

A representative, non-isotopic synthesis protocol is described below:

To a solution of adenosine in anhydrous acetone, an acid catalyst such as p-toluenesulfonic acid is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 2',3'-O-Isopropylideneadenosine.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of adenosine and its analogs in complex biological matrices using LC-MS/MS. This is crucial in various research areas, including:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drugs.

  • Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of adenosine and understanding its role in cellular energy metabolism and signaling pathways.[5]

  • Clinical Diagnostics: Measuring endogenous adenosine levels in plasma and tissues, which can be indicative of various physiological and pathological states.[4]

Experimental Protocols

The following protocols are generalized from established methods for the quantification of adenosine and can be adapted for the use of this compound.

Quantification of Adenosine Analogs in Biological Samples using LC-MS/MS

This protocol outlines the general steps for quantifying an adenosine analog in a biological matrix, such as plasma or cell lysate, using this compound as an internal standard.

5.1.1. Materials and Reagents

  • Analyte of interest (adenosine analog)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma, cell lysate)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

5.1.2. Sample Preparation

  • Thaw biological samples on ice.

  • Spike a known concentration of this compound into each sample, standard, and quality control.

  • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's instructions.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution suitable for separating the analyte from matrix components.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion (M+H)+ and a suitable product ion.

      • Internal Standard (this compound): Precursor ion (m/z 318.3) -> Product ion (determine a stable fragment).

5.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Metabolic Flux Analysis using 13C-Labeled Adenosine Precursors

This workflow describes how 13C-labeled adenosine precursors, for which this compound can be a stable isotopic standard for quantification, are used to trace metabolic pathways.

5.2.1. Experimental Design

  • Culture cells in a standard medium.

  • Replace the standard medium with a medium containing a known concentration of a 13C-labeled adenosine precursor.

  • Incubate the cells for various time points to allow for the uptake and metabolism of the labeled precursor.

  • Harvest the cells and quench metabolism rapidly, for example, with liquid nitrogen.

  • Extract intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).

  • Spike the extracts with this compound for accurate quantification of the labeled precursor and its metabolites.

5.2.2. LC-MS/MS Analysis and Data Interpretation

  • Analyze the metabolite extracts using high-resolution LC-MS to identify and quantify the 13C-labeled metabolites.

  • The mass shift corresponding to the number of 13C atoms incorporated into each metabolite is used to trace the flow of carbon through the metabolic network.

  • Software tools can be used to calculate the fractional labeling and determine the relative flux through different pathways.

Visualizations

Logical Workflow for Quantitative Bioanalysis

Quantitative_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Analyte Concentration Quantification->Result

Caption: Workflow for quantifying adenosine analogs.

Metabolic Fate Analysis Workflow

Metabolic_Flux_Workflow cluster_experiment Cell Culture Experiment cluster_analysis Analysis Cell_Culture Cell Culture Labeling Incubation with 13C-Labeled Precursor Cell_Culture->Labeling Harvesting Cell Harvesting & Metabolism Quenching Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS High-Resolution LC-MS Analysis Extraction->LC_MS Identification Identification of 13C-Labeled Metabolites LC_MS->Identification Flux_Calculation Metabolic Flux Calculation Identification->Flux_Calculation Result Metabolic Pathway Activity Flux_Calculation->Result

Caption: Workflow for metabolic fate analysis.

Conclusion

This compound is a powerful and essential tool for researchers in the fields of pharmacology, biochemistry, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of adenosine and its analogs, which is fundamental for robust and reproducible scientific findings. The detailed protocols and workflows provided in this guide are intended to facilitate the seamless integration of this valuable compound into a wide range of research applications, ultimately contributing to advancements in drug development and the understanding of complex biological systems.

References

A Technical Guide to the Synthesis of ¹³C Labeled Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core methodologies for synthesizing ¹³C labeled adenosine analogs, tailored for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, clear data presentation, and visual representations of synthetic and biological pathways.

Introduction

Stable isotope-labeled compounds, particularly those incorporating ¹³C, are invaluable tools in drug discovery and development. They serve as internal standards in pharmacokinetic studies, aid in metabolite identification, and are crucial for mechanistic studies of drug action. Adenosine and its analogs are significant in medicinal chemistry due to their roles in various physiological processes, including neurotransmission and cardiovascular function. The synthesis of ¹³C labeled adenosine analogs allows for a deeper understanding of their metabolic fate and mechanism of action.

Core Synthetic Strategies

The synthesis of ¹³C labeled adenosine analogs can be broadly categorized into two main approaches: chemo-enzymatic synthesis and de novo chemical synthesis.

1. Chemo-enzymatic Synthesis: This approach leverages the high selectivity of enzymes to catalyze key bond-forming reactions, often starting from a labeled precursor. A common strategy involves the use of nucleoside phosphorylases to couple a labeled purine base with a ribose derivative.

2. De Novo Chemical Synthesis: This method involves the construction of the entire adenosine analog from simple, labeled starting materials. While often more labor-intensive, it offers greater flexibility in the placement of the ¹³C label.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [5'-¹³C]-Adenosine

This protocol describes the synthesis of adenosine with a ¹³C label at the 5'-position of the ribose moiety, a common labeling site for metabolic studies.

Materials:

  • [5-¹³C]-D-Ribose

  • Adenine

  • Purine nucleoside phosphorylase (PNP)

  • Phosphate buffer (pH 7.5)

  • HPLC for purification

Procedure:

  • Dissolve [5-¹³C]-D-Ribose and a molar excess of adenine in a phosphate buffer (50 mM, pH 7.5).

  • Add purine nucleoside phosphorylase (PNP) to the solution. The amount of enzyme will depend on the specific activity and should be optimized for the reaction scale.

  • Incubate the reaction mixture at 37°C and monitor the progress by HPLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured protein and filter the supernatant.

  • Purify the [5'-¹³C]-adenosine from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the collected fractions to obtain the pure product.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and ¹³C-NMR.

Protocol 2: De Novo Chemical Synthesis of [2-¹³C]-Adenosine

This protocol outlines a multi-step chemical synthesis to introduce a ¹³C label at the 2-position of the adenine base.

Materials:

  • [¹³C]-Formamidine acetate

  • 4,6-dichloro-5-aminopyrimidine

  • Triethyl orthoformate

  • Ammonia in methanol

  • 1-Chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Sodium hydride

  • Anhydrous acetonitrile

Procedure:

  • Synthesis of [2-¹³C]-4,6-dichloroadenine:

    • React 4,6-dichloro-5-aminopyrimidine with [¹³C]-formamidine acetate in the presence of triethyl orthoformate to form the labeled purine ring system.

    • Treat the intermediate with methanolic ammonia to yield [2-¹³C]-4,6-dichloroadenine.

  • Glycosylation:

    • Deprotonate the synthesized [2-¹³C]-4,6-dichloroadenine with sodium hydride in anhydrous acetonitrile.

    • React the resulting sodium salt with 1-chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose to form the protected nucleoside.

  • Deprotection and Final Product Formation:

    • Remove the benzoyl protecting groups using a solution of ammonia in methanol.

    • The chloro groups are subsequently displaced by ammonia to yield [2-¹³C]-adenosine.

    • Purify the final product by column chromatography or preparative HPLC.

    • Characterize the product by NMR and mass spectrometry to confirm its structure and isotopic purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of ¹³C labeled adenosine analogs.

Compound Synthetic Method Position of ¹³C Label Overall Yield (%) Isotopic Enrichment (%) Reference
[5'-¹³C]-AdenosineChemo-enzymatic5'-Ribose60-75>99
[2-¹³C]-AdenosineDe Novo Chemical2-Adenine25-40>98
[8-¹³C]-AdenosineDe Novo Chemical8-Adenine30-50>99
[1',2'-¹³C₂]-AdenosineChemo-enzymatic1',2'-Ribose50-65>98

Signaling Pathway and Synthetic Workflow Visualizations

The following diagrams illustrate a simplified adenosine signaling pathway and a general workflow for the chemo-enzymatic synthesis of ¹³C labeled adenosine analogs.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Caption: Simplified Adenosine Signaling Pathway.

Chemo_enzymatic_Synthesis_Workflow Start Labeled Precursor ([¹³C]-Ribose or [¹³C]-Base) Reaction Enzymatic Coupling (e.g., with PNP) Start->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Termination Reaction Termination (Heat Inactivation) Monitoring->Termination Purification Purification (Preparative HPLC) Termination->Purification Analysis Analysis (NMR, MS) Purification->Analysis Product Final Product ([¹³C]-Adenosine Analog) Analysis->Product

Caption: Chemo-enzymatic Synthesis Workflow.

A Technical Guide to 2',3'-O-Isopropylideneadenosine and its Isotopically Labeled Analog, 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2',3'-O-Isopropylideneadenosine, a key intermediate in nucleoside chemistry, and its carbon-13 labeled counterpart, 2',3'-O-Isopropylideneadenosine-¹³C₅. This document is intended for researchers, scientists, and professionals in drug development who utilize nucleoside analogs in their work.

Compound Identification and Properties

2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection facilitates selective chemical modifications at other positions of the molecule. The ¹³C₅ designation indicates that the five carbon atoms in the ribose moiety are replaced with the carbon-13 isotope, making it a valuable tool for tracer studies in metabolic research and for use as an internal standard in mass spectrometry-based quantification.

While a specific CAS number for the ¹³C₅ isotopologue is not universally cataloged, the parent compound, 2',3'-O-Isopropylideneadenosine, is well-documented.

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine

PropertyValueCitations
CAS Number 362-75-4[1][2][3]
Molecular Formula C₁₃H₁₇N₅O₄[1][2][3]
Molecular Weight 307.31 g/mol [1][3]
Appearance White or almost white crystalline powder[4][5]
Purity ≥ 98% (HPLC)[4]
Melting Point 221-222 °C[6]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol[6]
Storage Room temperature, in a dry and dark place, with the container sealed.[1][6]

For 2',3'-O-Isopropylideneadenosine-¹³C₅, the molecular weight is increased by the mass difference of the five ¹³C isotopes.

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine and its isotopically labeled forms are versatile tools in several areas of scientific research:

  • Nucleoside Synthesis: It serves as a crucial intermediate in the synthesis of various nucleoside analogs, which are fundamental for the development of antiviral and anticancer drugs.[4] The isopropylidene group protects the 2' and 3' hydroxyls, allowing for selective reactions at other sites.[4]

  • Biochemical Research: This compound is utilized in studies of cellular signaling pathways to understand the biological roles of adenosine derivatives.[4]

  • Pharmaceutical Development: It plays a role in the creation of drugs that target adenosine receptors, which are implicated in a range of conditions including heart diseases and neurological disorders.[4]

  • Metabolic Studies: The ¹³C₅-labeled version is particularly useful for metabolic flux analysis and pharmacokinetic studies, where its fate can be traced and quantified using mass spectrometry.

Experimental Protocols

General Procedure for Synthesis of 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives (as an illustrative example of nucleoside modification):

This protocol demonstrates a common type of reaction where the isopropylidene group serves as a protecting group.

  • A 5-substituted uridine derivative (4.1 mmol) is mixed with p-methylsulfonic acid monohydrate (0.078 g, 0.41 mmol) in 20 mL of dry acetone.

  • Ethylorthoformate (1.36 mL, 8.2 mmol) is added to the mixture.

  • The mixture is stirred for 24 hours at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a mobile phase of CH₂Cl₂:EtOH (97:3).

  • After completion, the reaction mixture is neutralized with sodium bicarbonate (0.43 g, 4.1 mmol) and stirred for an additional 15 minutes at room temperature.

  • The resulting precipitate is removed by filtration.[7]

Signaling Pathways and Experimental Workflows

2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. Adenosine receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The general workflow for studying the effect of a novel adenosine analog on a signaling pathway is depicted below.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (with ¹³C₅ labeled analog) A Synthesize Novel Adenosine Analog B Characterize Compound (NMR, MS, HPLC) A->B C Receptor Binding Assay (e.g., Radioligand Binding) B->C D Functional Assay (e.g., cAMP measurement) C->D E Treat Cells with Analog D->E Promising Candidate F Measure Downstream Signaling Events E->F G Assess Cellular Response (e.g., Proliferation, Apoptosis) F->G H Administer Labeled Analog to Animal Model G->H Lead Compound I Sample Collection (Blood, Tissues) H->I J LC-MS/MS Analysis (Pharmacokinetics & Metabolite ID) I->J

Workflow for the Development and Evaluation of a Novel Adenosine Analog.

The activation of adenosine receptors can trigger various downstream signaling cascades. One of the most common is the modulation of cyclic AMP (cAMP) levels.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AdenosineAnalog Adenosine Analog (e.g., 2',3'-O-Isopropylideneadenosine derivative) AR Adenosine Receptor (GPCR) AdenosineAnalog->AR G_protein G-protein AR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

References

In-depth Technical Guide: Physical Characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of adenosine used in various research applications. The data presented herein has been compiled from reputable sources to ensure accuracy and reliability for scientific use.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅ are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₈¹³C₅H₁₉N₅O₄
Molecular Weight 312.29 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO and Methanol
Storage Conditions -20°C

Experimental Data and Applications

2',3'-O-Isopropylideneadenosine-¹³C₅ serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine in various biological matrices. Its use in conjunction with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise and accurate measurements in pharmacokinetic and metabolic studies.

Experimental Workflow: Quantification using LC-MS

The following diagram illustrates a typical experimental workflow for the quantification of an analyte using an isotopically labeled internal standard such as 2',3'-O-Isopropylideneadenosine-¹³C₅.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard) sample->is_spike Addition extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) is_spike->extraction Processing lc_separation LC Separation extraction->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Elution data_analysis Data Analysis (Quantification) ms_detection->data_analysis Signal Acquisition logical_relationship cluster_sample Sample Matrix analyte Analyte (2',3'-O-Isopropylideneadenosine) ms Mass Spectrometer analyte->ms Co-analysis is Internal Standard (2',3'-O-Isopropylideneadenosine-¹³C₅) is->ms Co-analysis sample Biological Sample ratio Signal Intensity Ratio (Analyte / IS) ms->ratio quant Accurate Quantification ratio->quant Calculation

In-Depth Technical Guide: Determining the Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the precise molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled compound in various research and development applications. The guide outlines the experimental and computational protocols, presents data in a structured format, and includes a visualization of the molecular structure.

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. 2',3'-O-Isopropylideneadenosine, a protected form of the nucleoside adenosine, is a common intermediate in the synthesis of modified nucleosides. The incorporation of five Carbon-13 (¹³C) atoms into its structure provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart. Accurate determination of its molecular weight is fundamental for experimental design and data interpretation.

Methodology for Molecular Weight Calculation

The precise molecular weight of a molecule, particularly for applications in high-resolution mass spectrometry, is determined by its monoisotopic mass. The monoisotopic mass is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom. For the ¹³C-labeled analogue, the mass of the specific isotopes is used.

Experimental Protocol: Theoretical Mass Calculation

The molecular formula for unlabeled 2',3'-O-Isopropylideneadenosine is C₁₃H₁₇N₅O₄. The molecular formula for the isotopically labeled 2',3'-O-Isopropylideneadenosine-¹³C₅ is C₈¹³C₅H₁₇N₅O₄. The calculation of the monoisotopic molecular weight involves the following steps:

  • Identify the constituent elements and their counts in the molecule.

  • Obtain the precise monoisotopic masses of the most abundant stable isotopes of these elements (¹H, ¹²C, ¹⁴N, and ¹⁶O) and the specific heavy isotope (¹³C).

  • Calculate the monoisotopic mass of the unlabeled molecule by summing the masses of its constituent isotopes.

  • Calculate the monoisotopic mass of the labeled molecule by substituting the mass of five ¹²C atoms with the mass of five ¹³C atoms.

The following equation is used to calculate the monoisotopic mass:

Monoisotopic Mass = Σ (Number of atoms of element) × (Monoisotopic mass of the specific isotope)

Data Presentation: Atomic and Molecular Weights

The following tables summarize the quantitative data used in the molecular weight calculations.

Table 1: Monoisotopic Masses of Relevant Isotopes

IsotopeMonoisotopic Mass (Da)
¹H1.007825035[1][2]
¹²C12.000000000
¹³C13.003354835[3][4][5]
¹⁴N14.003074004[6][7]
¹⁶O15.994914619[8][9][10]

Table 2: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄)

ElementIsotopeCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C1312.000000000156.000000000
Hydrogen¹H171.00782503517.133025595
Nitrogen¹⁴N514.00307400470.015370020
Oxygen¹⁶O415.99491461963.979658476
Total 307.128054091

Table 3: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ (C₈¹³C₅H₁₇N₅O₄)

ElementIsotopeCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000000096.000000000
Carbon¹³C513.00335483565.016774175
Hydrogen¹H171.00782503517.133025595
Nitrogen¹⁴N514.00307400470.015370020
Oxygen¹⁶O415.99491461963.979658476
Total 312.144828266

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 2',3'-O-Isopropylideneadenosine, indicating the atomic connectivity. The positions for potential ¹³C labeling are within the purine and ribose rings.

Figure 1: Chemical structure of 2',3'-O-Isopropylideneadenosine.

Conclusion

The monoisotopic molecular weight of 2',3'-O-Isopropylideneadenosine is calculated to be 307.128054091 Da . For the isotopically labeled analogue, 2',3'-O-Isopropylideneadenosine-¹³C₅, the monoisotopic molecular weight is 312.144828266 Da . This precise mass difference is critical for the accurate interpretation of data from high-resolution mass spectrometry, ensuring the unequivocal identification and quantification of this labeled compound in complex biological matrices. Researchers and drug development professionals should utilize these values for instrument calibration, data processing, and reporting.

References

A Technical Guide to the Isotopic Purity of 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2',3'-O-Isopropylideneadenosine-13C5, a crucial labeled nucleoside analog. In modern research, particularly in drug development and metabolic studies, the precise determination of isotopic enrichment is paramount for generating accurate and reproducible data. This document outlines the common analytical methodologies for assessing isotopic purity, presents typical data in structured formats, and provides detailed experimental protocols.

Introduction to this compound

2',3'-O-Isopropylideneadenosine is an adenosine analog frequently utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[1] Its 13C-labeled counterpart, this compound, serves as an internal standard in quantitative analyses by mass spectrometry, allowing for precise quantification in complex biological matrices. The five carbon atoms on the ribose moiety are replaced with their stable isotope, 13C, providing a distinct mass shift without altering the chemical properties of the molecule.

The utility of this labeled compound is widespread, including applications in:

  • Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drug candidates.

  • Metabolomics: To investigate cellular signaling pathways and metabolic fluxes involving adenosine.[1]

  • Drug Development: As a tool for the quantitative analysis of drug candidates and their metabolites.

Determination of Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of the molecule that is enriched with the specific stable isotope. The primary analytical techniques for determining the isotopic enrichment of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity Specifications

While specific batch data may vary, the following tables represent typical specifications for the isotopic purity of this compound.

Table 1: Mass Spectrometry Data

ParameterSpecification
Isotopic Enrichment≥ 99 atom % 13C
Unlabeled Compound Content≤ 1%
M+1 Peak Intensity RatioConsistent with natural abundance of other elements
M+2 to M+4 Peak IntensityBelow detection limits

Table 2: NMR Spectroscopy Data

ParameterSpecification
13C Signal Enrichment> 99% at labeled positions
1H NMR Satellite PeaksConsistent with > 99% 13C enrichment
Presence of Unlabeled Species< 1% based on integration of corresponding signals

Experimental Protocols

Detailed methodologies for the two primary techniques used to assess isotopic purity are provided below.

Mass Spectrometry (MS) Protocol for Isotopic Purity

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for determining the isotopic distribution within a molecule.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.

  • Prepare a corresponding solution of the unlabeled 2',3'-O-Isopropylideneadenosine standard for comparison.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for nucleoside analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-320).

3. Data Analysis:

  • Extract the ion chromatograms for the unlabeled compound (m/z corresponding to [M+H]+) and the 13C5-labeled compound (m/z corresponding to [M+5+H]+).

  • Integrate the peak areas for both species.

  • Calculate the isotopic purity using the following formula:

    • Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100

  • Analyze the full scan mass spectrum of the labeled compound to determine the distribution of isotopologues. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will indicate the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can directly quantify the abundance of 13C at specific atomic positions.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

2. NMR Analysis:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1H NMR: To observe the proton signals and their coupling to adjacent 13C atoms. The presence of large 1J(C,H) coupling constants and the corresponding satellite peaks can be used to estimate 13C enrichment.

    • 13C NMR: To directly observe the signals from the 13C-labeled carbon atoms. A quantitative 13C NMR experiment (with appropriate relaxation delays) should be performed.

3. Data Analysis:

  • In the 1H NMR spectrum, compare the integrals of the satellite peaks (due to 1H-13C coupling) to the central peak (due to 1H-12C) for protons attached to the labeled ribose ring.

  • In the quantitative 13C NMR spectrum, integrate the signals corresponding to the five labeled carbon atoms of the ribose moiety and any signals from the unlabeled compound at natural abundance.

  • The isotopic enrichment at each labeled position can be calculated by comparing the integral of the enriched signal to the integral of a known internal standard or a natural abundance carbon signal within the molecule (if applicable).

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 lc HPLC/UHPLC Separation prep2->lc ms High-Resolution MS lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for Isotopic Purity Determination by LC-MS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_analysis_nmr Data Analysis prep_nmr1 Dissolve in Deuterated Solvent prep_nmr2 Transfer to NMR Tube prep_nmr1->prep_nmr2 h1_nmr 1H NMR Experiment prep_nmr2->h1_nmr c13_nmr Quantitative 13C NMR prep_nmr2->c13_nmr integrate_h1 Integrate 1H Satellite Peaks h1_nmr->integrate_h1 integrate_c13 Integrate 13C Signals c13_nmr->integrate_c13 calculate_nmr Determine Enrichment integrate_h1->calculate_nmr integrate_c13->calculate_nmr

Caption: Workflow for Isotopic Purity Determination by NMR.

Conclusion

The accurate determination of the isotopic purity of this compound is critical for its effective use in research and development. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques that provide complementary information to ensure the quality and reliability of this essential labeled compound. The protocols and data presented in this guide offer a comprehensive framework for researchers to assess the isotopic enrichment and make informed decisions in their experimental design.

References

2',3'-O-Isopropylideneadenosine-13C5 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2',3'-O-Isopropylideneadenosine-13C5

This technical guide provides comprehensive safety information for this compound, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the 13C5 isotopically labeled compound, this guide leverages safety data from its unlabeled counterpart, 2',3'-O-Isopropylideneadenosine. The carbon-13 isotopes are stable and non-radioactive, and their presence is not expected to alter the chemical reactivity or toxicological properties of the molecule.

Chemical and Physical Properties

This compound is a labeled analog of 2',3'-O-Isopropylideneadenosine, a derivative of the nucleoside adenosine.[1] The physical and chemical properties are expected to be nearly identical to the unlabeled compound.

PropertyValueReference(s)
Molecular Formula C₈¹³C₅H₁₇N₅O₄
Molecular Weight Approximately 312.3 g/mol (unlabeled: 307.31 g/mol )[2]
Appearance White to off-white crystalline powder[3][4][5]
Melting Point 221-222 °C[2][3]
Solubility Soluble in water. Slightly soluble in Dioxane, DMSO, and Methanol.[2][3]
Storage Temperature Room temperature, in a dry and well-ventilated place.[2][4][5]

Hazard Identification and Safety Precautions

According to the 2012 OSHA Hazard Communication Standard, 2',3'-O-Isopropylideneadenosine is not considered hazardous.[3] However, as with any chemical, it should be handled with care.

Hazard TypeDescriptionReference(s)
Acute Toxicity No specific data is available. Ingestion, inhalation, or skin contact may cause irritation.[6]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC.[6]
Fire Hazards The material is not expected to be flammable.[6] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][6]
Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below.

PPE TypeRecommendationReference(s)
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Under normal use conditions, no protective equipment is needed. Avoid dust formation.[3][6]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard laboratory practices for handling non-hazardous chemical compounds.

General Handling
  • Ventilation : Handle in a well-ventilated area.

  • Avoid Contact : Avoid contact with eyes, skin, and clothing.[3]

  • Dust Formation : Minimize the generation of dust.[3][6]

  • Ingestion and Inhalation : Avoid ingestion and inhalation.[3]

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Incompatible Materials : Store away from oxidizing agents.[3]

  • Temperature : Store at room temperature.[2][4][5]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water.[6]
Eye Contact Flush eyes with water as a precaution.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Logical Relationships and Applications

This compound serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine. The parent compound is an adenosine analog. Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[1]

logical_relationship cluster_adenosine_analogs Adenosine Analogs cluster_applications Potential Research Applications A 2',3'-O-Isopropylideneadenosine C Vasodilation Studies A->C investigated for D Cancer Progression Research A->D investigated for B This compound (Labeled Analog) B->A is a labeled version of

Relationship between Labeled and Unlabeled Compounds and their Applications.

The following workflow outlines the general procedure for using the labeled compound as an internal standard in a quantitative analysis experiment.

experimental_workflow start Start: Sample Preparation step1 Spike biological matrix with This compound (Internal Standard) start->step1 step2 Add unlabeled analyte (2',3'-O-Isopropylideneadenosine) step1->step2 step3 Sample Extraction (e.g., SPE, LLE) step2->step3 step4 LC-MS/MS Analysis step3->step4 end End: Data Analysis and Quantification step4->end

General Workflow for use as an Internal Standard.

References

Methodological & Application

Application Notes & Protocols: Metabolic Labeling with 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2',3'-O-Isopropylideneadenosine-13C5 in metabolic labeling studies. This stable isotope-labeled adenosine analog serves as a powerful tool to trace the metabolic fate of adenosine and its derivatives within cellular systems. The detailed protocols and data presentation formats are designed to facilitate the planning and execution of experiments for researchers in academia and the pharmaceutical industry.

Introduction

Metabolic labeling with stable isotopes is a fundamental technique for elucidating the dynamics of metabolic pathways.[1][2][3][4] this compound is a modified adenosine molecule where five carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, which can influence its cellular uptake and subsequent metabolism compared to unmodified adenosine. This labeled compound allows for the precise tracking of adenosine incorporation into various biomolecules, such as RNA, and its conversion into other metabolites through pathways like the purine salvage pathway. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the enrichment of ¹³C in downstream metabolites, providing critical insights into metabolic fluxes under various physiological and pathological conditions.[2][5][6]

Applications

  • Metabolic Flux Analysis (MFA): Quantitatively measuring the rates of metabolic reactions in central carbon metabolism and nucleotide salvage pathways.[2][5][6][7]

  • RNA Synthesis and Degradation Dynamics: Tracking the incorporation of labeled adenosine into the RNA pool to study the kinetics of transcription and RNA turnover.[8][9][10][11]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target nucleotide metabolism or related pathways.[1]

  • Disease Metabolism Research: Investigating alterations in adenosine metabolism in diseases such as cancer and cardiovascular conditions.[12][13][14]

Experimental Protocols

1. Cell Culture and Labeling

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • This compound

    • DMSO (for dissolving the labeled compound)

    • Cell culture plates or flasks

  • Procedure:

    • Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%).

    • Prepare a stock solution of this compound in DMSO. The final concentration of the labeled compound in the culture medium will need to be optimized for the specific cell line and experimental goals, but a starting point could be in the range of 10-100 µM.

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium containing the desired final concentration of this compound to the cells.

    • Incubate the cells for the desired labeling period. The incubation time can range from a few minutes to several hours, depending on the metabolic pathway being investigated.[15]

    • Proceed immediately to metabolite extraction.

2. Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

  • Materials:

    • Labeled cells from Protocol 1

    • Ice-cold PBS

    • Ice-cold 80% methanol (or other suitable extraction solvent)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

    • Use a cell scraper to detach the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • The metabolite extracts can be stored at -80°C until analysis.

3. LC-MS/MS Analysis for ¹³C Enrichment

This protocol provides a general workflow for analyzing the ¹³C enrichment in adenosine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Metabolite extracts from Protocol 2

    • LC-MS/MS system

    • Appropriate LC column (e.g., C18)

    • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

    • Unlabeled standards of adenosine and expected metabolites

  • Procedure:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable volume of the initial mobile phase.

    • Inject the samples onto the LC-MS/MS system.

    • Separate the metabolites using a suitable LC gradient.

    • Detect the mass isotopologues of adenosine and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[12][16][17]

    • The mass shift of +5 amu (for the M+5 isotopologue) will indicate the incorporation of the five ¹³C atoms from the labeled ribose of this compound.

    • Quantify the peak areas for the different mass isotopologues of each metabolite.

    • Calculate the fractional enrichment of ¹³C for each metabolite to determine the extent of labeling.

Data Presentation

Quantitative data from metabolic labeling experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Fractional Enrichment of ¹³C in Key Metabolites

MetaboliteControl ConditionTreatment ATreatment B
Adenosine (M+5) 0.85 ± 0.050.75 ± 0.040.92 ± 0.03
AMP (M+5) 0.62 ± 0.070.45 ± 0.060.78 ± 0.05
ADP (M+5) 0.55 ± 0.060.38 ± 0.050.71 ± 0.04
ATP (M+5) 0.51 ± 0.050.32 ± 0.040.65 ± 0.03
Inosine (M+5) 0.15 ± 0.020.25 ± 0.030.10 ± 0.01
Hypoxanthine (M+5) 0.08 ± 0.010.18 ± 0.020.05 ± 0.01

Data are presented as mean fractional enrichment ± standard deviation from three independent experiments.

Table 2: Relative Abundance of Labeled Metabolites

MetaboliteControl ConditionTreatment ATreatment B
Labeled Adenosine 100 ± 1090 ± 8115 ± 12
Labeled AMP 73 ± 853 ± 692 ± 9
Labeled ADP 65 ± 745 ± 584 ± 8
Labeled ATP 60 ± 638 ± 477 ± 7
Labeled Inosine 18 ± 330 ± 412 ± 2
Labeled Hypoxanthine 9 ± 221 ± 36 ± 1

Data are presented as relative peak area units normalized to an internal standard, shown as mean ± standard deviation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells labeling Add this compound cell_seeding->labeling incubation Incubate labeling->incubation quenching Quench Metabolism incubation->quenching extraction Extract with Cold Solvent quenching->extraction centrifugation Centrifuge & Collect Supernatant extraction->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis adenosine_metabolism cluster_input Labeled Precursor cluster_salvage Purine Salvage Pathway cluster_degradation Degradation Pathway labeled_adenosine This compound adenosine Adenosine-13C5 labeled_adenosine->adenosine Intracellular Uptake & Deprotection amp AMP-13C5 adenosine->amp Adenosine Kinase inosine Inosine-13C5 adenosine->inosine Adenosine Deaminase adp ADP-13C5 amp->adp Adenylate Kinase atp ATP-13C5 adp->atp Oxidative Phosphorylation rna RNA-13C5 atp->rna RNA Polymerases hypoxanthine Hypoxanthine-13C5 inosine->hypoxanthine Purine Nucleoside Phosphorylase

References

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2',3'-O-Isopropylideneadenosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of adenosine and its analogs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3][4]

Introduction to this compound

2',3'-O-Isopropylideneadenosine is a derivative of the endogenous nucleoside adenosine.[5][6] Its 13C5-labeled counterpart serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[4] This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer source, which is crucial for accurate quantification.

Key Advantages of this compound as an Internal Standard:

  • High Accuracy and Precision: Minimizes analytical variability, leading to more reliable quantitative data.[1]

  • Correction for Matrix Effects: Effectively compensates for ion suppression or enhancement caused by complex biological matrices.[4]

  • Improved Method Robustness: Ensures consistency across different samples and analytical runs.

Experimental Workflow Overview

The general workflow for the quantitative analysis of adenosine analogs using this compound involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this process is provided below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Cells) Spike Spike with This compound Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE, PPT) Spike->Extraction LC LC Separation (HILIC or Reversed-Phase) Extraction->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Data Reporting Quant->Report

Figure 1: General experimental workflow for quantitative analysis.

Detailed Experimental Protocols

Sample Preparation

The following are example protocols for different biological matrices. The precise amount of internal standard to be added should be optimized during method development.

Protocol 3.1.1: Plasma/Serum Samples

  • Thaw plasma or serum samples on ice.

  • To 100 µL of the sample, add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Vortex briefly to mix.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3.1.2: Urine Samples

  • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • To 50 µL of the supernatant, add the internal standard solution.

  • Dilute with 450 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial.

Protocol 3.1.3: Cultured Cells

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet using a suitable lysis buffer and sonication on ice.

  • Determine the protein concentration of the lysate.

  • To a specific amount of protein lysate (e.g., 50 µg), add the internal standard.

  • Proceed with protein precipitation as described in Protocol 3.1.1 (steps 4-9).

LC-MS/MS Method

The following are example LC-MS/MS parameters. These should be optimized for the specific instrument and analyte of interest.

Table 1: Example Liquid Chromatography Parameters

ParameterHILIC MethodReversed-Phase Method
Column SeQuant® ZIC®-cHILIC (e.g., 100 x 2.1 mm, 3 µm)[7]C18 Column (e.g., 150 x 2.0 mm, 3 µm)[8]
Mobile Phase A 20 mM Ammonium Formate in Water[7]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[7]Acetonitrile with 0.1% Formic Acid
Gradient Start with 90% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[7]Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min0.2 mL/min[8]
Column Temperature 40°C35°C[8]
Injection Volume 5 µL10 µL[8]

Table 2: Example Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing the analyte and internal standard. Example transitions are provided below.

Table 3: Hypothetical MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine (Analyte)268.1136.115
This compound (IS) 313.1141.118

Note: The precursor ion for the IS is +5 Da compared to the unlabeled 2',3'-O-Isopropylideneadenosine. The product ion corresponding to the adenine base will also be shifted by +5 Da if the 13C labels are on the adenine ring, or will be the same as the unlabeled compound if the labels are on the ribose moiety. A common fragmentation for adenosine is the loss of the ribose sugar, resulting in the protonated adenine base (m/z 136.1).[8]

Data Analysis and Quantitative Results

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in a series of calibration standards.

Calibration Curve and Linearity

A typical calibration curve for adenosine using this compound as an internal standard would be linear over a range relevant to the expected concentrations in biological samples.

Table 4: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
15,2341,050,0000.0050
526,1701,045,0000.0250
1051,8001,036,0000.0500
50259,5001,038,0000.2500
100521,0001,042,0000.5000
5002,610,0001,044,0002.5000
10005,230,0001,046,0005.0000
Linearity (r²) \multicolumn{3}{c}{> 0.995}
Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 5: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.0< 15
Low33.12104.0< 10
Medium7572.997.2< 8
High750765.0102.0< 7

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification using a stable isotope-labeled internal standard.

Quantification_Logic A_Sample Analyte in Sample A_Extract Analyte Post-Extraction A_Sample->A_Extract Extraction Efficiency A_Signal Analyte MS Signal A_Extract->A_Signal Ionization Efficiency Ratio Analyte Signal / IS Signal A_Signal->Ratio IS_Spike Known Amount of IS Added IS_Extract IS Post-Extraction IS_Spike->IS_Extract Extraction Efficiency IS_Signal IS MS Signal IS_Extract->IS_Signal Ionization Efficiency IS_Signal->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

References

Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled adenosine is a powerful tool in a wide range of scientific disciplines, from fundamental metabolic research to clinical diagnostics and drug development. The incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), into the adenosine molecule allows for its precise tracking and quantification in complex biological systems without the safety concerns associated with radioactive isotopes. This document provides detailed application notes and protocols for the use of stable isotope-labeled adenosine in key research areas.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

One of the most common applications of stable isotope-labeled adenosine is as an internal standard in quantitative mass spectrometry (MS) assays. The principle of isotope dilution MS relies on the addition of a known amount of the labeled analyte to a sample. The labeled and unlabeled (endogenous) forms of the analyte are chemically identical and thus exhibit the same behavior during sample preparation and analysis. By measuring the ratio of the labeled to unlabeled analyte, the concentration of the endogenous analyte can be accurately determined.

Application Note: Quantification of Endogenous Adenosine in Human Plasma

Accurate measurement of endogenous adenosine in blood is crucial for studying its role in cardiovascular physiology, neurotransmission, and inflammation. However, its rapid metabolism and clearance in vivo present significant analytical challenges. The use of a stable isotope-labeled adenosine internal standard in conjunction with a "stop solution" to inhibit enzymatic activity is essential for accurate quantification.[1][2]

Table 1: Quantitative Data of Endogenous Adenosine in Human Plasma

AnalyteSample TypeConcentration (nmol/L)Analytical MethodLabeled Internal StandardReference
AdenosineHuman Venous Plasma13 ± 7UPLC-MS/MS¹³C₅-Adenosine[2]
AdenosineHuman Venous Plasma11 ± 7 (at 4 min post-collection)UPLC-MS/MS¹³C₅-Adenosine[3]
AdenosineHuman Venous Plasma20 ± 8 (at 30 min post-collection)UPLC-MS/MS¹³C₅-Adenosine[3]
AdenosineHuman Venous Plasma10 - 900 (range from various studies)VariousNot always specified[2]
AdenosineHuman Capillary Blood76.9 ± 20 (as AMP)RP-HPLCNot Applicable[4]
ATPHuman Capillary Blood1393.1 ± 189RP-HPLCNot Applicable[4]
ADPHuman Capillary Blood254.8 ± 8RP-HPLCNot Applicable[4]
Experimental Protocol: LC-MS/MS Quantification of Adenosine in Plasma

This protocol describes the quantification of adenosine in human plasma using ¹³C-labeled adenosine as an internal standard.[3][5][6]

Materials:

  • Blood collection tubes containing a "stop solution" (e.g., with inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters).

  • ¹³C-labeled Adenosine (e.g., [ribose-¹³C₅]-Adenosine) as an internal standard.

  • Acetonitrile, HPLC grade.

  • Ammonium acetate, LC-MS grade.

  • Water, LC-MS grade.

  • Centrifugal filters (e.g., 10 kDa MWCO).

Workflow:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Blood Whole Blood Collection (into Stop Solution) Centrifuge1 Centrifugation (1640 x g, 10 min) Blood->Centrifuge1 Plasma Plasma Separation Centrifuge1->Plasma Spike Spike with ¹³C-Adenosine IS Plasma->Spike Filter Protein Precipitation & Ultrafiltration (10 kDa) Spike->Filter Inject Injection onto LC Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Adenosine / ¹³C-Adenosine) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify cluster_experiment Isotopic Labeling Experiment cluster_analysis Analytical Measurement cluster_modeling Computational Modeling Culture Cell Culture with ¹³C-Labeled Adenosine Quench Metabolism Quenching (e.g., cold methanol) Culture->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS or GC-MS Analysis of Metabolites Extract->Analyze MID Determine Mass Isotopomer Distributions (MIDs) Analyze->MID Fit Fit MIDs to Model MID->Fit Model Metabolic Network Model Model->Fit Flux Estimate Intracellular Fluxes Fit->Flux cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy Transcription In Vitro Transcription with ¹⁵N-ATP Purification RNA Purification (e.g., PAGE) Transcription->Purification Buffer Buffer Exchange & Concentration Purification->Buffer Acquisition Acquire Heteronuclear NMR Spectra (e.g., HSQC) Buffer->Acquisition Assignment Resonance Assignment Acquisition->Assignment Analysis Structural & Dynamic Analysis Assignment->Analysis cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Precursor Synthesis of Precursor Labeling ¹¹C-Labeling Reaction Precursor->Labeling Purification Purification of Radiotracer Labeling->Purification Injection Intravenous Injection of Radiotracer Purification->Injection Scan Dynamic PET Scan Injection->Scan Blood Arterial Blood Sampling (optional) Scan->Blood Reconstruction Image Reconstruction Scan->Reconstruction Modeling Kinetic Modeling Reconstruction->Modeling Quantification Quantification of Receptor Density Modeling->Quantification ATP ATP ADP ADP ATP->ADP ATPase AMP AMP ADP->AMP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Adenosine->AMP Adenosine Kinase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase cluster_A1A3 A₁ / A₃ Receptor Signaling cluster_A2A2B A₂A / A₂B Receptor Signaling Adenosine Adenosine A1A3 A₁ / A₃ Receptor Adenosine->A1A3 A2A2B A₂A / A₂B Receptor Adenosine->A2A2B Gi Gi A1A3->Gi AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs A2A2B->Gs AC_stimulate Adenylyl Cyclase (stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

References

Application Note: 2',3'-O-Isopropylideneadenosine-¹³C₅ in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled analog of adenosine, a fundamental nucleoside involved in a vast array of cellular processes. As a modified nucleoside, it holds significant potential as a chemical probe in quantitative proteomics for the exploration of adenosine-binding proteins (ABPs) and the elucidation of adenosine-mediated signaling pathways. The incorporation of five ¹³C atoms provides a distinct mass shift, enabling accurate relative quantification of interacting proteins between different experimental conditions using mass spectrometry. This approach is invaluable for researchers in drug development and molecular biology seeking to understand the downstream effects of adenosine signaling modulation and to identify novel therapeutic targets.

Principle of the Method

The application of 2',3'-O-Isopropylideneadenosine-¹³C₅ in quantitative proteomics is predicated on the principles of chemical proteomics and stable isotope labeling. In this workflow, the unlabeled ("light") and the ¹³C₅-labeled ("heavy") versions of 2',3'-O-Isopropylideneadenosine are used to probe two different cell or tissue lysate populations (e.g., control vs. treated). The adenosine analog acts as a bait to capture interacting proteins. Following enrichment of the probe-protein complexes, the samples are combined. The subsequent analysis by mass spectrometry allows for the identification of the captured proteins. The relative abundance of a specific protein in the two populations is determined by comparing the signal intensities of the peptide fragments derived from the protein that co-elute as "light" and "heavy" pairs.

Applications

  • Target Deconvolution and Validation: Identification of the cellular targets of drugs that modulate adenosine signaling.

  • Biomarker Discovery: Quantitative comparison of adenosine-binding proteomes in healthy versus diseased states to identify potential biomarkers.

  • Pathway Analysis: Elucidation of the components of signaling pathways that are regulated by adenosine or its analogs.

  • Drug Development: Screening for off-target effects of drug candidates that are designed to interact with specific adenosine receptors or other ATP/adenosine binding proteins.

Experimental Protocols

1. Preparation of Cell Lysates

  • Culture cells to the desired confluency (e.g., 80-90%) under two conditions (e.g., control and experimental treatment).

  • Harvest cells by gentle scraping or trypsinization, followed by washing twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (soluble proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration of all lysates to be equal (e.g., 2 mg/mL).

2. Affinity Enrichment of Adenosine-Binding Proteins

  • To the control lysate, add unlabeled 2',3'-O-Isopropylideneadenosine to a final concentration of 50 µM.

  • To the treated lysate, add 2',3'-O-Isopropylideneadenosine-¹³C₅ to a final concentration of 50 µM.

  • Incubate the lysates with the compounds for 1 hour at 4°C with gentle rotation.

  • (Optional, for covalent crosslinking) Irradiate the samples with UV light (e.g., 365 nm) if a photo-activatable crosslinker is incorporated into the probe design.

  • Add streptavidin-agarose beads (if the probe is biotinylated) or anti-adenosine antibody-conjugated beads to each lysate.

  • Incubate for 2-4 hours at 4°C with gentle rotation to capture the probe-protein complexes.

  • Wash the beads three times with ice-cold lysis buffer and twice with ice-cold PBS to remove non-specific binders.

3. Sample Preparation for Mass Spectrometry

  • Combine the washed beads from the "light" (control) and "heavy" (treated) experiments.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • In-gel: Run the eluate on a short SDS-PAGE gel, stain with Coomassie blue, excise the entire protein lane, and perform in-gel reduction, alkylation, and trypsin digestion.

    • In-solution: Reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Dry the purified peptides under vacuum and resuspend in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

4. LC-MS/MS Analysis and Data Processing

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Perform protein identification by searching the MS/MS spectra against a relevant protein database.

  • Quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs. The mass difference will correspond to the five ¹³C atoms in the labeled probe.

Data Presentation

The quantitative data from the proteomics experiment can be summarized in a table to highlight the proteins that show significant changes in binding to the adenosine analog upon treatment.

Protein IDGene NameProtein NameLog₂(Fold Change) (Treated/Control)p-valueFunction
P0DPI2ADKAdenosine kinase-2.580.001ATP + adenosine => AMP + ADP
P27348ADCY5Adenylate cyclase type 51.850.005ATP => 3',5'-cyclic AMP + diphosphate
Q9Y234ENPP1Ectonucleotide pyrophosphatase/phosphodiesterase family member 1-1.500.012Hydrolyzes ATP to AMP
P06732HSPA8Heat shock cognate 71 kDa protein0.210.854Chaperone
P29350ADAAdenosine deaminase-3.100.0005Adenosine => inosine + NH₃

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis & Proteome Extraction cluster_labeling Probe Incubation cluster_enrichment Affinity Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis control Control Cells control_lysate Control Lysate control->control_lysate treated Treated Cells treated_lysate Treated Lysate treated->treated_lysate light_probe Add 'Light' Probe (Unlabeled) control_lysate->light_probe heavy_probe Add 'Heavy' Probe (¹³C₅-labeled) treated_lysate->heavy_probe enrich_light Enrich Light Complexes light_probe->enrich_light enrich_heavy Enrich Heavy Complexes heavy_probe->enrich_heavy combine Combine Samples enrich_light->combine enrich_heavy->combine digest Protein Digestion combine->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Protein ID & Quantification lcms->data_analysis adenosine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space atp ATP adp ADP atp->adp ENPP1 amp AMP adp->amp ENPP1 adenosine Adenosine amp->adenosine CD73 a2a_receptor A2A Receptor adenosine->a2a_receptor ada ADA adenosine->ada deaminates adk ADK adenosine->adk phosphorylates enpp1 ENPP1 cd73 CD73 adenylate_cyclase Adenylate Cyclase a2a_receptor->adenylate_cyclase activates camp cAMP adenylate_cyclase->camp pka PKA camp->pka activates creb CREB pka->creb phosphorylates inosine Inosine ada->inosine int_amp AMP adk->int_amp

The Isopropylidene Ketal: A Workhorse Protecting Group in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isopropylidene group, also known as an acetonide, is a cornerstone in the synthetic organic chemist's toolbox, particularly within the intricate landscape of nucleoside chemistry. Its widespread use stems from its ability to selectively and temporarily mask the vicinal 2' and 3'-hydroxyl groups of the ribose sugar moiety. This protection is crucial for achieving regioselectivity during the synthesis of a vast array of nucleoside analogs, which are fundamental components of antiviral and anticancer therapeutics.[1][2][3][4] This document provides a detailed overview of the applications, experimental protocols, and critical considerations for the use of the isopropylidene protecting group in nucleoside chemistry.

Applications in Nucleoside Chemistry

The primary role of the isopropylidene protecting group is to shield the 2',3'-cis-diol of ribonucleosides, thereby enabling chemical modifications at other positions, most notably the 5'-hydroxyl group and the nucleobase itself.

1.1. Synthesis of Nucleoside Analogs:

  • Antiviral and Anticancer Agents: A significant application lies in the synthesis of nucleoside analogs with therapeutic potential. For instance, 5-substituted 2′,3′-O-isopropylideneuridine derivatives have been investigated as potential inhibitors of HIV-1 replication.[5] The presence of the lipophilic isopropylidene group can also enhance cell permeability.[5]

  • Chain Terminators: By blocking the 2' and 3'-hydroxyl groups, isopropylidene-protected nucleosides can act as DNA chain terminators, a mechanism analogous to the action of drugs like AZT.[5]

1.2. Intermediate for Further Modifications:

  • 5'-Hydroxyl Group Modification: With the 2' and 3' positions blocked, the 5'-hydroxyl group is free to undergo various reactions, such as phosphorylation, oxidation to an aldehyde, or conversion to other functional groups.[6] This allows for the introduction of functionalities crucial for biological activity or for the construction of oligonucleotides.

  • Nucleobase Modification: The protected nucleoside provides a stable scaffold for modifications on the purine or pyrimidine base without interference from the reactive hydroxyl groups of the ribose.[7]

Advantages and Disadvantages

The choice of a protecting group is a critical decision in multi-step synthesis. The isopropylidene group offers several distinct advantages, but also comes with limitations that researchers must consider.

AdvantagesDisadvantages
Ease of Installation: Readily formed under acidic conditions with acetone or a acetone equivalent.[8][9]Harsh Deprotection Conditions: Removal typically requires strongly acidic conditions, which can be incompatible with sensitive functional groups or lead to cleavage of the N-glycosidic bond, particularly in purine nucleosides.[8][10]
Stability: Generally stable to a wide range of reaction conditions, including basic, oxidative, and many reductive conditions.Unsuitability for Purine Analogs: The greater sensitivity of the N-glycosidic bond in purine nucleosides to acidic conditions often leads to unsuccessful deprotection.[10]
Crystallinity: Isopropylidene-protected nucleosides are often crystalline, facilitating purification by recrystallization.Potential for Side Reactions: Under certain acidic conditions, migration of other protecting groups, such as benzyl groups, has been observed.[11]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of nucleosides using the isopropylidene group. Researchers should optimize these conditions based on the specific substrate and desired outcome.

3.1. Protocol for 2',3'-O-Isopropylidene Protection of Uridine

This protocol is adapted from a general procedure for the preparation of 5-substituted 2′,3′-O-isopropylideneuridine derivatives.[5]

Materials:

  • Uridine

  • Dry Acetone

  • 2,2-Dimethoxypropane or Ethyl orthoformate[5][9]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • To a stirred suspension of uridine (1.0 eq) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add 2,2-dimethoxypropane (2.0 eq) or ethyl orthoformate (2.0 eq) to the mixture.[5][9]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (e.g., CH₂Cl₂:EtOH - 97:3).

  • Upon completion, neutralize the reaction mixture by adding sodium bicarbonate (1.0 eq) and stir for an additional 15 minutes.

  • Filter the precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Yield: Good to excellent yields are typically reported, often in the range of 72% to over 90%.[9][12]

3.2. Protocol for Acid-Catalyzed Deprotection of 2',3'-O-Isopropylidene Nucleosides

This protocol describes a common method for the removal of the isopropylidene group using acidic conditions.[8][13]

Materials:

  • 2',3'-O-Isopropylidene-protected nucleoside

  • 1% Aqueous Sulfuric Acid (H₂SO₄) or Dowex resin (acidic)[8][13]

  • Methanol (for resin-based deprotection)

  • Sodium bicarbonate (NaHCO₃)

Procedure using Aqueous Acid:

  • Suspend the isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (around 100-110 °C) for 1-3 hours.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7 by the slow, portionwise addition of solid sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified by chromatography if necessary.

Procedure using Acidic Resin:

  • Dissolve the isopropylidene-protected compound in methanol.

  • Add a catalytic amount of an acidic resin (e.g., Dowex).[8]

  • Stir the mixture at room temperature or with gentle heating (e.g., 55°C).[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deprotected diol.

Quantitative Data Summary

The efficiency of the protection and deprotection reactions is crucial for the overall success of a synthetic route. The following table summarizes representative yields for these transformations from the literature.

ReactionSubstrateReagents and ConditionsYield (%)Reference
Protection UridineAcetone, HC(EtO)₃, p-Me-SO₃H·H₂O, r.t., 24 h>97% (purity)[5]
Protection Uridine2,2-dimethoxypropane, acidic conditions72%[9]
Protection α-d-mannopyranosides2-methoxypropene, TsOH·H₂O, 70 °C80-90%[12]
Deprotection 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose1% aqueous H₂SO₄, reflux, 3 h>99% (over 2 steps including reprotection)[13]

Visualizing the Chemistry

Diagram 1: Protection and Deprotection of a Ribonucleoside

G cluster_protection Protection cluster_deprotection Deprotection Ribonucleoside Ribonucleoside (2',3'-cis-diol) ProtectedNucleoside 2',3'-O-Isopropylidene Nucleoside Ribonucleoside->ProtectedNucleoside Acetone Acetone/ 2,2-DMP AcidCatalyst_p Acid Catalyst (e.g., p-TsOH) ProtectedNucleoside_d 2',3'-O-Isopropylidene Nucleoside DeprotectedNucleoside Ribonucleoside (2',3'-cis-diol) ProtectedNucleoside_d->DeprotectedNucleoside AqueousAcid Aqueous Acid (e.g., H2SO4/H2O)

Caption: General scheme for the protection and deprotection of ribonucleosides.

Diagram 2: Experimental Workflow for Nucleoside Modification

G start Start: Ribonucleoside protection Step 1: Protection (2',3'-O-Isopropylidene formation) start->protection modification Step 2: Regioselective Modification (e.g., at 5'-OH or nucleobase) protection->modification deprotection Step 3: Deprotection (Acidic hydrolysis) modification->deprotection purification Step 4: Purification (Chromatography/Recrystallization) deprotection->purification product Final Product: Modified Nucleoside purification->product

Caption: Workflow for modifying a nucleoside using isopropylidene protection.

References

Application Notes and Protocols for the Synthesis of ¹³C₅-Labeled Adenosine 5'-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, facilitating quantitative analysis of metabolic pathways and high-throughput screening of enzyme inhibitors. ¹³C₅-labeled adenosine 5'-diphosphate (¹³C₅-ADP) is a non-radioactive, stable isotope-labeled internal standard used in mass spectrometry-based applications. Its primary utility lies in quantifying the activity of kinases, ATPases, and other ADP-producing enzymes with high precision and accuracy. This document provides a detailed protocol for the enzymatic synthesis of ¹³C₅-ADP, along with application notes for its use in kinase activity assays.

Synthesis of ¹³C₅-Labeled Adenosine 5'-Diphosphate

The synthesis of ¹³C₅-ADP is achieved through a two-step enzymatic phosphorylation of commercially available ¹³C₅-adenosine. The first step involves the conversion of ¹³C₅-adenosine to ¹³C₅-adenosine 5'-monophosphate (¹³C₅-AMP) catalyzed by adenosine kinase. Subsequently, adenylate kinase catalyzes the transfer of a phosphate group from ATP to ¹³C₅-AMP to yield the final product, ¹³C₅-ADP.

Experimental Protocol: Enzymatic Synthesis of ¹³C₅-ADP

Materials:

  • ¹³C₅-Adenosine (≥98% isotopic purity)

  • Adenosine Kinase (e.g., from Saccharomyces cerevisiae)

  • Adenylate Kinase (e.g., from rabbit muscle)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium Chloride (MgCl₂) solution (1 M)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Strong anion exchange chromatography column (e.g., DEAE-Sepharose or a commercial equivalent)

  • HPLC system with a suitable anion exchange or reversed-phase C18 column

  • Mass spectrometer

Step 1: Synthesis of ¹³C₅-Adenosine 5'-Monophosphate (¹³C₅-AMP)

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents:

    • ¹³C₅-Adenosine: 10 mg

    • ATP: 20 mg

    • Tris-HCl buffer (1 M, pH 7.5): 100 µL

    • MgCl₂ solution (1 M): 20 µL

    • Deionized water: to a final volume of 1 mL

  • Enzyme Addition: Add 10 units of adenosine kinase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours. Monitor the progress of the reaction by taking small aliquots (e.g., 10 µL) every hour and analyzing by HPLC to observe the conversion of ¹³C₅-adenosine to ¹³C₅-AMP.

  • Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme. Centrifuge at 10,000 x g for 10 minutes to pellet the denatured protein. Collect the supernatant containing ¹³C₅-AMP.

Step 2: Synthesis of ¹³C₅-Adenosine 5'-Diphosphate (¹³C₅-ADP)

  • Reaction Setup: To the supernatant from Step 1, add the following:

    • ATP: 10 mg

    • Additional MgCl₂ solution (1 M): 10 µL

  • Enzyme Addition: Add 20 units of adenylate kinase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 6 hours. Similar to Step 1, monitor the conversion of ¹³C₅-AMP to ¹³C₅-ADP by HPLC.

  • Reaction Termination: Terminate the reaction by heating to 95°C for 5 minutes. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

Step 3: Purification of ¹³C₅-ADP by Ion Exchange Chromatography

  • Column Equilibration: Equilibrate a strong anion exchange column with a low concentration salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Load the supernatant from Step 2 onto the equilibrated column.

  • Elution: Elute the bound nucleotides using a linear salt gradient (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5). Collect fractions and monitor the absorbance at 260 nm. ¹³C₅-AMP, ¹³C₅-ADP, and residual ATP will elute at different salt concentrations due to their differing net negative charges.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure ¹³C₅-ADP.

  • Desalting and Lyophilization: Pool the pure fractions, desalt using a suitable method (e.g., dialysis or a desalting column), and lyophilize to obtain the final product as a stable powder.

Step 4: Product Characterization

  • Purity Analysis: Determine the purity of the final product by HPLC.

  • Identity Confirmation: Confirm the molecular weight and isotopic labeling of ¹³C₅-ADP using mass spectrometry.

  • Quantification: Determine the final yield by dissolving a known mass of the lyophilized product in a defined volume of buffer and measuring the absorbance at 260 nm (using the molar extinction coefficient of ADP).

Data Presentation

ParameterStep 1: ¹³C₅-AMP SynthesisStep 2: ¹³C₅-ADP SynthesisPurification
Starting Material 10 mg ¹³C₅-AdenosineSupernatant from Step 1Supernatant from Step 2
Key Enzyme Adenosine KinaseAdenylate Kinase-
Reaction Time 4 hours6 hours-
Expected Conversion >95%>90%-
Purification Method --Ion Exchange Chromatography
Final Yield (Expected) --~7-8 mg
Purity (Expected) -->98% (by HPLC)
Isotopic Enrichment -->98%

Mandatory Visualizations

Synthesis_Workflow Start ¹³C₅-Adenosine Step1 Step 1: Phosphorylation (Adenosine Kinase) Start->Step1 ATP1 ATP ATP1->Step1 AMP ¹³C₅-AMP Step1->AMP Step2 Step 2: Phosphorylation (Adenylate Kinase) AMP->Step2 ATP2 ATP ATP2->Step2 Crude_ADP Crude ¹³C₅-ADP Mixture Step2->Crude_ADP Purification Purification (Ion Exchange Chromatography) Crude_ADP->Purification Final_Product Pure ¹³C₅-ADP Purification->Final_Product

Caption: Enzymatic synthesis workflow for ¹³C₅-labeled adenosine 5'-diphosphate.

Application: Kinase Activity Assays

¹³C₅-ADP is an ideal internal standard for mass spectrometry-based kinase assays. In these assays, the activity of a kinase is determined by measuring the amount of ADP produced from the phosphorylation of a substrate by ATP. The inclusion of a known amount of ¹³C₅-ADP allows for precise quantification of the unlabeled, enzymatically produced ADP.

Experimental Protocol: Kinase Assay using ¹³C₅-ADP

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ¹³C₅-ADP (as internal standard)

  • Kinase reaction buffer

  • Quenching solution (e.g., EDTA in an organic solvent)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a multi-well plate, set up the kinase reactions containing the kinase, substrate, ATP, and reaction buffer. For inhibitor screening, include the test compounds at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing a known concentration of ¹³C₅-ADP.

  • Sample Analysis: Analyze the samples by LC-MS/MS. Monitor the mass transitions for both unlabeled ADP and ¹³C₅-ADP.

  • Data Analysis: Calculate the amount of ADP produced in each reaction by determining the ratio of the peak area of unlabeled ADP to the peak area of the ¹³C₅-ADP internal standard.

Kinase_Assay_Workflow Setup 1. Set up Kinase Reaction (Kinase, Substrate, Buffer, +/- Inhibitor) Initiate 2. Initiate with ATP & Incubate Setup->Initiate Quench 3. Quench Reaction with ¹³C₅-ADP Internal Standard Initiate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Quantify 5. Quantify ADP Production (Ratio of ADP / ¹³C₅-ADP) Analyze->Quantify

Caption: Experimental workflow for a mass spectrometry-based kinase assay.

ADP Signaling Pathway

ADP is a critical signaling molecule that activates purinergic receptors, such as the P2Y₁₂ receptor on platelets, which plays a central role in thrombosis and hemostasis.[1][2][3]

ADP_Signaling_Pathway ADP ADP P2Y12 P2Y₁₂ Receptor ADP->P2Y12 Gi Gᵢ Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation and Degranulation cAMP->Aggregation Inhibition Akt Akt Phosphorylation PI3K->Akt Akt->Aggregation

Caption: Simplified signaling pathway of the ADP P2Y₁₂ receptor in platelets.[1][2][3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2',3'-O-Isopropylideneadenosine-13C5 after its synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1] This technique is well-suited for separating the desired product from both polar and non-polar impurities that may be present after synthesis.[2]

Q2: What are the potential impurities I should be aware of during purification?

A2: Following the synthesis of a protected and isotopically labeled nucleoside like this compound, you may encounter several types of impurities. These can include unreacted starting materials, by-products from the protection steps, and residual reagents. Specifically, for related protected nucleosides, impurities can range from polar compounds like isobutyric acid to non-polar ones like dimethoxytrityl ethers.[2] In the case of synthesizing labeled phosphoramidite precursors, phosphonate side products can also be a challenging impurity to remove.[3]

Q3: How do I select an appropriate solvent system for flash chromatography?

A3: The ideal solvent system for flash chromatography should provide a good separation between your product and any impurities. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2 for your target compound in the initial solvent system.[1] A gradient elution, where the proportion of the polar solvent is gradually increased, can often improve the separation of complex mixtures.[1]

Q4: My compound appears to be sensitive to the silica gel. What can I do?

A4: If you suspect your compound is sensitive to the acidic nature of standard silica gel, you can deactivate the silica. This can be achieved by preparing a solvent system containing 1-3% triethylamine.[1] Pack the column with this solvent system and flush it with one column volume of the solvent before loading your sample. You can then proceed with the purification using either the triethylamine-containing eluent or your original solvent system.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product The product is partially soluble in the recrystallization solvent, leading to losses.Consider using slurry washing with a solvent system in which the product is poorly soluble but the impurities are soluble.[2] For chromatography, ensure that the chosen solvent system does not cause the product to elute too quickly or remain on the column.
The compound is degrading on the silica gel column.Deactivate the silica gel with triethylamine if the compound is acid-sensitive.[1] Alternatively, consider using a different stationary phase like neutral alumina.
Co-elution of Impurities with the Product The chosen solvent system does not provide adequate separation.Optimize the solvent system using TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often provides better resolution than an isocratic elution.[1]
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be about 1-5% of the mass of the silica gel.
High Back Pressure During Chromatography The sample was not fully dissolved or contains particulate matter.Ensure your sample is completely dissolved before loading. If not, it can be loaded as a solid by adsorbing it onto a small amount of silica gel.[1] Always filter your sample and solvents to remove any particulate matter.[4]
The silica gel particles are too fine, or the column is packed too tightly.Use silica gel with a larger particle size (e.g., 200-300 mesh is common for flash chromatography).[5] Do not over-compress the column during packing.
Product Crystallizes on the Column The solvent system is not strong enough to keep the product dissolved.Increase the polarity of the eluent to improve the solubility of your compound.

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent system determined by TLC analysis.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the column.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the flow.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the percentage of the more polar solvent.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Typical Value Reference
Purity after Purification > 98% (up to 99.61% has been reported for similar compounds)[2][6]
Overall Yield 70-80% (dependent on synthesis efficiency)[2]
Melting Point 221-222 °C[6]
Optical Activity [α]20/D -98.5° (c = 1 in dioxane)[6]

Purification Workflow

Purification_Workflow crude Crude 13C5-labeled 2',3'-O-Isopropylideneadenosine dissolve Dissolve in Minimum Solvent or Adsorb onto Silica crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute fractions Collect Fractions elute->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: Workflow for the purification of this compound.

References

improving solubility of 2',3'-O-Isopropylideneadenosine-13C5 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a concern?

A1: 2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental component of nucleic acids and various coenzymes.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, which enhances its stability and makes it a valuable intermediate in the synthesis of various nucleoside analogs, including antiviral and anticancer agents.[1] The 13C5 version is a stable isotope-labeled form used in tracer studies. Like many adenosine analogs, it has limited solubility in plain aqueous buffers, which can be challenging for biological assays and other experiments requiring physiological conditions.[2]

Q2: What is the recommended starting solvent to prepare a stock solution?

A2: Based on the properties of similar adenosine analogs and supplier recommendations, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] It is advisable to first prepare a concentrated stock solution (e.g., 10 mM or higher) in DMSO and then dilute this stock into your aqueous experimental buffer.[3] Ethanol and methanol can also be considered as alternative organic solvents.[3]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not high enough in the final solution to keep the compound dissolved. To address this, you can:

  • Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer.

  • Use a co-solvent system: Instead of diluting into a purely aqueous buffer, use a buffer that contains a small percentage of an organic co-solvent.[5] See the protocols section for more details.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.[3]

Q4: Can I heat the solution to improve solubility?

A4: Yes, gentle warming can significantly improve solubility.[3] Heating the solution to 37°C in a water bath is a common practice.[3] However, you must be cautious, as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures before proceeding.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[5] Adenosine derivatives have both acidic and basic functional groups. For basic sites, lowering the pH can increase solubility, while for acidic sites, increasing the pH can improve solubility.[5] It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific buffer system.

Q6: What are co-solvents, and how can they help improve solubility?

A6: Co-solvents are organic solvents that are mixed with water to increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the aqueous solvent and disrupting the hydrogen-bonding network of water, which creates a more favorable environment for the solute.[7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[6] For laboratory settings, adding a small amount of DMSO (e.g., 1-5%) to your aqueous buffer can act as a co-solvent system.[5]

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, follow this systematic workflow to identify a solution.

TroubleshootingWorkflow start Problem: Compound not dissolving in aqueous buffer stock_sol Action: Prepare a concentrated stock solution in an organic solvent (e.g., 10 mM in DMSO). start->stock_sol dilute Action: Dilute the stock solution into the final aqueous buffer. stock_sol->dilute check1 Decision: Does the compound remain in solution? dilute->check1 success Outcome: Success! Proceed with experiment. check1->success Yes precipitate Problem: Compound precipitates upon dilution. check1->precipitate No physical_methods Action: Optimize dissolution process. Try one of the following: - Vortexing - Sonication (5-10 min) - Gentle Warming (37°C) precipitate->physical_methods check2 Decision: Is the compound dissolved? physical_methods->check2 check2->success Yes advanced_methods Action: Modify the solvent system. Try one of the following: - Use a Co-solvent (e.g., add 1-5% DMSO to buffer) - Adjust Buffer pH check2->advanced_methods No check3 Decision: Is the compound dissolved? advanced_methods->check3 check3->success Yes contact Outcome: If issues persist, contact technical support for further assistance. check3->contact No

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

While specific solubility data for this compound in various buffers is not extensively published, the following table provides a general guide for selecting solvents based on common practices for nucleoside analogs.

Solvent SystemTypeTypical Stock ConcentrationNotes
DMSO Polar Aprotic10 - 50 mMRecommended primary solvent for creating high-concentration stock solutions.[3][4]
Ethanol Polar Protic1 - 10 mMAn alternative to DMSO, though may have lower solubilizing power for this compound.[3]
Methanol Polar Protic1 - 10 mMSimilar to ethanol, can be used for stock preparation.[3]
PBS with 1-5% DMSO Aqueous Co-solvent< 1 mMA common approach to maintain solubility in a final assay buffer after dilution from a DMSO stock.[5]
PBS (pH 7.4) Aqueous BufferLow (µM range)Direct dissolution is often difficult; solubility is typically low.[2]
Tris Buffer (pH 7.7) Aqueous BufferLow (µM range)Solubility for some adenosine antagonists has been measured in this buffer, often in the nM to µM range.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for dissolving the compound in an organic solvent.

  • Weigh Compound: Accurately weigh the desired amount of this compound solid in a microfuge tube.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Facilitate Dissolution:

    • Vortex: Agitate the solution vigorously for 1-2 minutes.[3]

    • Sonication: If solids remain, place the vial in a sonicator bath for 5-10 minutes to break up particles.[3]

    • Gentle Warming: If necessary, warm the solution in a 37°C water bath for 10-15 minutes.[3]

  • Inspect: Ensure the solution is clear and free of any visible particulates before proceeding with dilution.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation.[3]

Protocol 2: Small-Scale Solubility Testing

This protocol helps identify a suitable solvent or co-solvent system for your experiment.

  • Preparation: Add approximately 1-2 mg of the compound to a small, clear vial.[5]

  • Solvent Addition: Add the test solvent (e.g., your final aqueous buffer) in small, measured increments (e.g., 100 µL).[5]

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution against a dark background.[5]

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 37°C) and observe any change.[3][5]

  • Classification: Continue adding solvent until the compound is fully dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to improving compound solubility.

SolventSelection start Goal: Prepare compound in final aqueous buffer direct_dissolve Attempt direct dissolution in aqueous buffer start->direct_dissolve check1 Is it soluble at the desired concentration? direct_dissolve->check1 success Success! Proceed. check1->success Yes use_stock Prepare concentrated stock in organic solvent (DMSO) check1->use_stock No dilute Dilute stock into aqueous buffer use_stock->dilute check2 Does it precipitate? dilute->check2 check2->success No modify_buffer Modify Buffer System: - Add Co-solvent (e.g., 1-5% DMSO) - Adjust pH check2->modify_buffer Yes re_dilute Re-attempt dilution with modified buffer modify_buffer->re_dilute re_dilute->check2 CosolvencyMechanism Conceptual Model of Co-solvency cluster_0 Aqueous System cluster_1 Co-solvent System Compound Insoluble Compound W1 H2O W2 H2O W1->W2 H-Bond W3 H2O W2->W3 H-Bond W4 H2O W3->W4 H-Bond W4->W1 H-Bond Compound_sol Solvated Compound CS1 Co-solvent CS1->Compound_sol Solvation CS2 Co-solvent CS2->Compound_sol Solvation W5 H2O W5->Compound_sol Solvation W6 H2O W6->CS1 Interaction note Co-solvents disrupt water's H-bond network and interact directly with the compound, increasing its solubility.

References

Technical Support Center: Optimizing Isopropylidene Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing isopropylidene (acetonide) deprotection reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is an isopropylidene protecting group and why is it used?

A1: An isopropylidene group, also known as an acetonide, is a protective group for 1,2- and 1,3-diols.[1][2] It is formed by reacting a diol with acetone, creating a cyclic ketal. This protects the diol from reacting during subsequent synthetic steps. Isopropylidene groups are widely used due to their ease of installation and general stability under many reaction conditions, with the exception of acidic environments.[1][2]

Q2: Under what conditions is the isopropylidene group stable or unstable?

A2: Isopropylidene acetals are generally stable in basic and neutral conditions.[2][3] However, they are sensitive to and can be removed by acidic conditions.[2][3] This lability in the presence of acid is a key feature that allows for its selective removal during multi-step syntheses.[2]

Q3: How is the isopropylidene group typically removed?

A3: Deprotection is achieved through acid-catalyzed hydrolysis.[1][2] A range of acids can be used, from mild conditions such as aqueous acetic acid to stronger Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and Lewis acids like iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂).[2][4] The choice of acid and reaction conditions is dictated by the desired selectivity and the presence of other acid-sensitive functional groups in the molecule.[1][2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Problem: The isopropylidene group is not being completely removed, or the reaction is proceeding too slowly.

Possible CauseSuggested Solution
Insufficient Acid Strength or Concentration The acidic conditions may be too mild. Increase the acid concentration or switch to a stronger acid. For example, if 80% acetic acid is ineffective, consider trying dilute HCl or a Lewis acid.
Steric Hindrance The isopropylidene group may be in a sterically hindered position, slowing down hydrolysis.[2] Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LCMS is crucial.
Suboptimal Solvent System The solvent may not be ideal for the hydrolysis reaction.[2] Ensure the presence of water for hydrolysis. A co-solvent like methanol, acetonitrile, or THF can be used to dissolve the substrate.
Issue 2: Lack of Selectivity

Problem: A specific isopropylidene group needs to be removed, but multiple or all such groups are being cleaved.

Possible CauseSuggested Solution
Harsh Acidic Conditions Strong acids can lead to non-selective removal of all isopropylidene groups.[2] Employ milder or more selective reagents. Terminal isopropylidene groups are generally more labile than internal ones.[2][5] Reagents like HClO₄ on silica gel or ceric ammonium nitrate (CAN) have been used for selective cleavage of terminal acetals.[6]
Prolonged Reaction Time Allowing the reaction to proceed for too long can result in the loss of selectivity.[2] Carefully monitor the reaction progress using TLC or HPLC and quench the reaction once the desired deprotection is achieved.[2]
Issue 3: Undesired Side Reactions

Problem: In addition to deprotection, other acid-sensitive groups in the molecule are reacting or rearranging.

Possible CauseSuggested Solution
Presence of Other Acid-Labile Groups Functional groups such as silyl ethers (e.g., TBDMS), trityl ethers, or other acetals may also be cleaved under the deprotection conditions.[2][3] Choose a deprotection method with high chemoselectivity. For instance, indium(III) chloride in acetonitrile-water can cleave isopropylidene acetals without affecting TBDMS, THP, or Boc groups.[2]
Migration of Protecting Groups Acyl or benzyl groups can sometimes migrate under acidic conditions.[2][5] Use milder conditions (e.g., lower temperature, weaker acid) to minimize rearrangements. Screening different Lewis acids may also identify a catalyst that does not promote migration.[2]

Quantitative Data Summary

The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions.

Reagent/CatalystSolventTemperatureTypical Reaction TimeNotes
1% aq. H₂SO₄WaterReflux (110 °C)3 hoursSuitable for complete deprotection of robust molecules.[2][7]
Dowex 50WX2Methanol55 °CVariesA solid acid catalyst that can be filtered off.
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water (9:1)Room Temp.VariesMild conditions, monitor by TLC.[1]
Copper(II) Chloride (CuCl₂)Ethanol or 2-PropanolRoom Temp.VariesUseful for selective removal of terminal acetonides.[2]
HClO₄ on Silica GelDichloromethaneRoom Temp.6-24 hoursSelective for terminal isopropylidene acetals.[6]
Acetic Acid/H₂O/DMEDME/WaterVariesVariesA mild system for deprotection.[8]

Experimental Protocols

Protocol 1: General Deprotection using Aqueous Sulfuric Acid

This protocol is suitable for the complete deprotection of robust molecules.[2][7]

Reagents and Materials:

  • Isopropylidene-protected compound

  • 1% Aqueous sulfuric acid

  • Sodium bicarbonate (for neutralization)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Suspend the isopropylidene-protected compound (1 equivalent) in a 1% aqueous solution of sulfuric acid.[2][7]

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours.[2][7] The reaction should become a clear solution.

  • Allow the reaction to cool to room temperature.[2][7]

  • Carefully neutralize the reaction mixture with sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)

This method is suitable for deprotection under mild conditions.[1]

Reagents and Materials:

  • Isopropylidene-protected substrate

  • Ceric (IV) ammonium nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the acetonide substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).[1]

  • Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the deprotection via TLC.[1]

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.[1]

  • Purify by column chromatography if necessary.[1]

Visualizations

Deprotection_Workflow General Isopropylidene Deprotection Workflow start Start with Isopropylidene- Protected Compound dissolve Dissolve in appropriate solvent system start->dissolve add_reagent Add Deprotection Reagent (e.g., Acid Catalyst) dissolve->add_reagent reaction Stir at specified temperature add_reagent->reaction monitor Monitor reaction progress (TLC, LCMS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Diol Product purify->product

Caption: A typical experimental workflow for isopropylidene deprotection.

Troubleshooting_Logic Troubleshooting Isopropylidene Deprotection start Deprotection Issue incomplete Incomplete/Slow Reaction? start->incomplete selectivity Lack of Selectivity? incomplete->selectivity No increase_acid Increase Acid Strength/ Concentration or Temperature incomplete->increase_acid Yes side_reactions Side Reactions? selectivity->side_reactions No milder_conditions Use Milder Reagent or Shorter Reaction Time selectivity->milder_conditions Yes chemoselective_method Choose Chemoselective Method or Milder Conditions side_reactions->chemoselective_method Yes solution Problem Solved side_reactions->solution No, consult literature increase_acid->solution milder_conditions->solution chemoselective_method->solution

Caption: A logical guide for troubleshooting common deprotection issues.

References

troubleshooting low yield in 13C labeled nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 13C labeled nucleosides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis methods for 13C labeled nucleosides?

A1: The two most common chemical synthesis methods are the silyl-Hilbert-Johnson (or Vorbrüggen) reaction and the solid-phase phosphoramidite method. The Vorbrüggen reaction involves coupling a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid. The phosphoramidite method is a cyclical process used for the solid-phase synthesis of oligonucleotides, where a 13C-labeled phosphoramidite building block is incorporated at a specific position in the sequence.[1][2]

Q2: What are the main advantages of enzymatic synthesis over chemical synthesis for 13C labeled nucleosides?

A2: Enzymatic synthesis can offer higher yields and greater stereoselectivity compared to chemical methods. It is particularly well-suited for uniform labeling of nucleoside triphosphates (NTPs). However, chemical synthesis provides more flexibility for site-specific labeling.[3][4]

Q3: Does the 13C isotope affect reaction kinetics?

A3: Yes, the presence of a 13C isotope can lead to a kinetic isotope effect (KIE), where the rate of reaction is slightly slower for the 13C-containing molecule compared to its 12C counterpart. This is due to the higher mass of the 13C atom. While often small, this effect can be significant in sensitive reactions and may require adjustments to reaction times or conditions to ensure completion.[5][6][7]

Q4: What are common challenges in purifying 13C labeled nucleosides?

A4: Common purification challenges include separating the desired product from unreacted starting materials, side products, and diastereomers (in the case of incorrect anomeric selectivity). Low yields can make purification particularly difficult. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[8][9]

Troubleshooting Guides

Low Yield in Vorbrüggen Glycosylation

Problem: The yield of the desired 13C labeled nucleoside from a Vorbrüggen reaction is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Silylation of the Nucleobase Ensure complete silylation of the nucleobase. Use a fresh, high-quality silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). Consider optimizing the reaction temperature and time for the silylation step. In some cases, in-situ silylation can be effective.[10][11]
Inefficient Lewis Acid Catalyst The choice and quality of the Lewis acid are critical. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective catalyst. Ensure the catalyst is not degraded. The concentration of the Lewis acid can also be optimized.[1][12]
Poor Quality of Solvents or Reagents Use anhydrous solvents, as moisture can quench the Lewis acid and hydrolyze silylated intermediates. Ensure all reagents are of high purity. The presence of water is a common reason for low coupling efficiency.[2]
Suboptimal Reaction Temperature The reaction temperature can influence the regioselectivity and yield. For purine nucleosides, prolonged heating might be necessary to obtain the thermodynamically favored N9 isomer.[11]
Side Reactions Side reactions, such as the formation of undesired regioisomers (e.g., N3 vs. N1 glycosylation in pyrimidines), can reduce the yield of the target product.[2] Anomerization of the C-C glycosyl bond can also occur as a side reaction.[3]

Quantitative Data: Vorbrüggen Glycosylation Yields

Reactants Conditions Reported Yield Reference
Silylated 6-chloropurine and protected riboseTMSOTf, ball milling78%[11]
Silylated N6-benzoyladenine and protected riboseTMSOTf, ball millingQuantitative[11]
6-chloro-7-deaza-7-iodopurine and protected 2-methyl-riboseTMSOTf, BSA, acetonitrile20-48%[12]
Silylated thymine and protected 1-acetoxy riboseNot specified60% (N1 isomer), 23% (N3 isomer)[2]
Low Coupling Efficiency in Solid-Phase Synthesis

Problem: Low stepwise coupling efficiency during the automated solid-phase synthesis of a 13C-labeled oligonucleotide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded Phosphoramidite Ensure the 13C-labeled phosphoramidite is of high quality and has not degraded during storage. Moisture and air can lead to hydrolysis.[2]
Inefficient Activator The activator (e.g., tetrazole or its derivatives) must be fresh and anhydrous. An insufficient concentration or poor quality of the activator will lead to incomplete coupling.[8][13]
Presence of Water Moisture in the acetonitrile solvent or on the solid support can significantly reduce coupling efficiency. Ensure all reagents and the synthesizer lines are dry.[2]
Incomplete Deprotection (Detritylation) The 5'-DMT protecting group must be completely removed before the coupling step. Incomplete detritylation will result in chain termination. Monitor the color of the trityl cation to ensure complete removal.[8]
Steric Hindrance Bulky protecting groups on the phosphoramidite or the solid support can hinder the coupling reaction. This is a more significant issue with RNA synthesis compared to DNA synthesis.[14][15][16]

Quantitative Data: Solid-Phase Synthesis Coupling Efficiency

Synthesis Type Average Coupling Efficiency Impact on Final Yield (30-mer) Reference
Standard DNA Synthesis99%~75%[17]
Standard DNA Synthesis98%~55%[17]
RNA SynthesisGenerally lower than DNA-[14]
Amide-linked RNA Synthesis (Optimized)91-95%~1% (21-mer with 6 amide links)[15][16]
Incomplete Deprotection of the Final Product

Problem: Mass spectrometry analysis indicates that the protecting groups on the synthesized 13C labeled nucleoside or oligonucleotide have not been fully removed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Deprotection Reagent Quality Use fresh deprotection reagents (e.g., ammonium hydroxide, AMA). Old or improperly stored reagents may have reduced efficacy.[18]
Insufficient Deprotection Time or Temperature Ensure that the deprotection is carried out for the recommended time and at the appropriate temperature. Some protecting groups require longer deprotection times or higher temperatures.[18][19]
Inappropriate Deprotection Conditions for a Specific Label Some labels or modifications are sensitive to standard deprotection conditions. For example, some fluorescent dyes require milder deprotection conditions. Use "UltraMILD" monomers and deprotection reagents if necessary.[18]
Incomplete Removal of Cyanoethyl Groups The cyanoethyl protecting groups on the phosphate backbone must be completely removed. Incomplete removal can lead to adduct formation.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 13C-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a single 13C-labeled nucleoside into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Unlabeled DNA/RNA phosphoramidites.

  • 13C-labeled nucleoside phosphoramidite.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

Procedure:

  • Synthesizer Setup: Load the solid support, phosphoramidites, and all required reagents onto the synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence, specifying the cycle for the addition of the 13C-labeled phosphoramidite.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution. The support is then washed with acetonitrile.

    • Coupling: The 13C-labeled (or unlabeled) phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.

  • Cleavage and Deprotection: The solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, taking advantage of the hydrophobicity of the DMT group.

  • Final Detritylation: The DMT group is removed from the purified oligonucleotide using an acidic solution.

  • Desalting and Analysis: The final product is desalted and analyzed by mass spectrometry to confirm its identity and the incorporation of the 13C label.[1][12][20]

Protocol 2: HPLC Purification of 13C-Labeled Nucleosides

This protocol provides a general guideline for the purification of 13C-labeled nucleosides using reverse-phase HPLC.

Materials:

  • Crude 13C-labeled nucleoside sample.

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).

  • Mobile Phase B: Acetonitrile.

  • Milli-Q water.

Procedure:

  • Sample Preparation: Dissolve the crude nucleoside sample in a minimal amount of water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[21]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Gradient Elution: Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the compounds. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient will depend on the specific nucleoside and impurities.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 260 nm for nucleosides.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired 13C-labeled nucleoside.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 13C-labeled nucleoside as a solid.[8][22]

Visualizations

Chemical_Synthesis_Workflow cluster_base_prep Nucleobase Preparation cluster_sugar_prep Sugar Preparation cluster_coupling Coupling Reaction cluster_post_synthesis Post-Synthesis Processing Labeled_Nucleobase 13C Labeled Nucleobase Precursor Silylation Silylation Labeled_Nucleobase->Silylation Silylated_Base Silylated 13C Nucleobase Silylation->Silylated_Base Vorbrüggen_Reaction Vorbrüggen Glycosylation Silylated_Base->Vorbrüggen_Reaction Lewis Acid (e.g., TMSOTf) Protected_Sugar Protected Ribose/Deoxyribose Protected_Sugar->Vorbrüggen_Reaction Protected_Nucleoside Protected 13C Nucleoside Vorbrüggen_Reaction->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Crude_Nucleoside Crude 13C Nucleoside Deprotection->Crude_Nucleoside Purification HPLC Purification Crude_Nucleoside->Purification Final_Product Pure 13C Labeled Nucleoside Purification->Final_Product Solid_Phase_Synthesis_Cycle Start Start Cycle: Support-Bound Nucleoside (with 5'-DMT) Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add 13C-Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Next_Cycle->Deblocking Yes End End Synthesis: Cleavage & Deprotection Next_Cycle->End No Troubleshooting_Low_Yield Low_Yield Low Synthesis Yield Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Activator/Catalyst) Low_Yield->Check_Reagents Check_Starting_Materials Assess Purity of 13C Precursor & Other Reactants Low_Yield->Check_Starting_Materials Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Low_Yield->Optimize_Conditions Analyze_Side_Products Analyze Crude Product for Side Reactions & Impurities Low_Yield->Analyze_Side_Products Review_Protocol Review Synthesis Protocol for Potential Errors Low_Yield->Review_Protocol

References

challenges in handling and storing 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with the proper handling, storage, and troubleshooting of this isotopically labeled nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Recommended storage temperatures range from room temperature to 10°C - 25°C.[2] It is crucial to protect the compound from moisture and oxidizing agents.[3][4] For long-term storage, maintaining a consistently low temperature and dry environment is key to preserving its stability.

Q2: How should I prepare and store solutions of this compound?

A2: When preparing solutions, it is advisable to use anhydrous solvents and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. The stability of the isopropylidene group is pH-dependent; it is susceptible to hydrolysis under acidic conditions. Therefore, buffered solutions should be neutral or slightly basic. For quantitative applications, it is recommended to prepare fresh solutions or conduct stability studies under your specific experimental conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group to yield adenosine-13C5 and acetone. This reaction is more pronounced in acidic aqueous solutions. While the 13C5 isotopic label itself is stable and does not undergo radioactive decay, the chemical integrity of the molecule is dependent on the stability of the protective isopropylidene group.

Q4: Is the 13C5 isotopic label stable during handling and storage?

A4: Yes, the 13C5 isotopic label is stable. Carbon-13 is a stable, non-radioactive isotope of carbon. The bonds formed by 13C are chemically identical to those formed by 12C, and the label will not be lost or exchanged under normal experimental conditions. The primary concern for stability relates to the chemical structure of the molecule, particularly the isopropylidene group, rather than the isotopic label.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in LC-MS or NMR analysis. Degradation of the compound due to hydrolysis of the isopropylidene group.Ensure all solvents are anhydrous and free of acidic contaminants. Prepare solutions fresh before use. If using aqueous buffers, ensure the pH is neutral or slightly basic. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to degradation or improper dissolution.Verify the purity of the compound upon receipt and periodically with a quick analytical check (e.g., TLC or LC-MS). Use a validated method to determine the concentration of your stock solution.
Poor solubility in a desired solvent. The compound is a crystalline solid.Try gentle warming or sonication to aid dissolution. Ensure the solvent is appropriate for the chemical nature of the compound (e.g., DMSO, DMF, or specific buffer systems).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO, anhydrous)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous organic solvent to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the experimental buffer to the final desired concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the intact compound.

  • Incubation: Incubate the remaining test solution at the desired experimental temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the rate of degradation.

Quantitative Data

The stability of the acetal protecting group is highly dependent on pH. The following table summarizes the hydrolytic stability of similar acetal-protected nucleosides, which can serve as an estimate for this compound.

pHHalf-life (t½) at 25°C
4.94Data indicates rapid hydrolysis
6.82Significantly more stable than at acidic pH
Data is illustrative and based on studies of similar acetal-protected nucleosides. Actual rates for this compound may vary.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (Anhydrous Solvent) prep_test Prepare Test Solution (Experimental Buffer) prep_stock->prep_test analysis_t0 Initial Analysis (T=0) (HPLC/LC-MS) prep_test->analysis_t0 incubation Incubate at Experimental Temperature prep_test->incubation data_analysis Data Analysis (Degradation Rate) analysis_t0->data_analysis analysis_tn Time-Point Analysis (HPLC/LC-MS) incubation->analysis_tn analysis_tn->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Primary Degradation Pathway reactant This compound conditions Acidic Conditions (H+) H2O reactant->conditions products Adenosine-13C5 + Acetone conditions->products

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for 2',3'-O-Isopropylideneadenosine-¹³C₅?

A1: The exact monoisotopic mass of the unlabeled 2',3'-O-Isopropylideneadenosine is 307.31 g/mol with a chemical formula of C₁₃H₁₇N₅O₄.[1][2] For the ¹³C₅ labeled variant, the mass will be increased by 5 Da. Therefore, the expected protonated precursor ion [M+H]⁺ in positive ionization mode would be approximately 313.3 m/z.

Product ions are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation patterns for nucleosides involve the neutral loss of the ribose sugar moiety.[3][4] For 2',3'-O-Isopropylideneadenosine, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base.

Q2: I am observing a weak or no signal for my 2',3'-O-Isopropylideneadenosine-¹³C₅ standard. What are the potential causes and solutions?

A2: A weak or absent signal can stem from several factors, from sample preparation to instrument settings.[5] Consider the following troubleshooting steps:

  • Sample Preparation:

    • Degradation: Ensure the compound has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.[5] Prepare fresh working solutions for analysis.

    • Incorrect Concentration: Verify the concentration of your standard. Serial dilutions may be inaccurate, leading to a lower-than-expected concentration.

  • Liquid Chromatography (LC) System:

    • Column Choice: A C18 column is generally suitable for nucleoside separation.[3]

    • Mobile Phase: An acidic mobile phase, such as water with 0.1% formic acid, is often used to promote protonation and enhance signal in positive ion mode.[3]

  • Mass Spectrometer (MS) Settings:

    • Ionization Source: Electrospray ionization (ESI) is the preferred method for nucleosides. Ensure the ESI source is clean and functioning correctly.

    • Parameter Optimization: Key parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature may need to be optimized.[3]

Q3: My results show high variability between injections. What could be the cause?

A3: High variability can be attributed to issues in either the LC or MS system.

  • Inconsistent Sample Introduction: Check the autosampler for any issues with injection volume precision.

  • LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifts in retention time and peak area.[6]

  • Matrix Effects: If analyzing samples in a complex matrix, co-eluting compounds can suppress or enhance the ionization of your analyte, leading to variability.[5] Consider improving sample cleanup procedures.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.[6]

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with the column stationary phase.Adjust mobile phase pH. Ensure the sample solvent is not stronger than the mobile phase.
Column contamination or aging.Flush the column or replace it if necessary.[7]
Peak Broadening Extra-column volume.Use tubing with a smaller internal diameter and ensure all connections are secure.
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Split Peaks Partially blocked column frit.Replace the column frit or the entire column.[7]
Injection solvent stronger than the mobile phase.Prepare samples in a solvent that is of similar or weaker strength than the initial mobile phase.[7]
Guide 2: Inaccurate Quantification

Inaccurate quantification can arise from several sources, including issues with the internal standard or matrix effects.

Symptom Potential Cause Recommended Action
Non-linear calibration curve Inappropriate concentration range for standards.Adjust the concentration of your calibration standards to bracket the expected sample concentration.
Matrix effects.Perform a standard addition experiment or use a matrix-matched calibration curve.
Poor recovery Suboptimal sample extraction.Optimize the extraction solvent, pH, and methodology (e.g., solid-phase extraction).[5]
Analyte degradation during sample processing.Keep samples on ice and minimize processing time.

Experimental Protocols

Protocol 1: Method Development for 2',3'-O-Isopropylideneadenosine-¹³C₅ Analysis

This protocol outlines a systematic approach to developing a robust LC-MS/MS method.

  • Direct Infusion Analysis:

    • Prepare a 1 µg/mL solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • In positive ESI mode, acquire a full scan mass spectrum to identify the protonated precursor ion [M+H]⁺ (expected around m/z 313.3).

    • Perform a product ion scan of the precursor ion to identify major fragment ions. A key fragment will likely be the protonated adenine base.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the precursor ion signal.

    • Optimize collision energy to achieve a stable and abundant fragment ion signal for use in Selected Reaction Monitoring (SRM).

  • Liquid Chromatography Method Development:

    • Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Begin with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the retention time.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: Start with a low injection volume (e.g., 1-5 µL) to avoid column overload.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the 2',3'-O-Isopropylideneadenosine-¹³C₅ internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge again to pellet any remaining particulates.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add 2',3'-O-Isopropylideneadenosine-¹³C₅ sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection Injection centrifuge2->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic start Problem Observed no_signal Weak or No Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak variable_results High Variability start->variable_results check_sample_prep Verify Sample Prep & Standard Integrity no_signal->check_sample_prep Is standard okay? check_lc Check LC System no_signal->check_lc Is LC functioning? check_ms Optimize MS Parameters no_signal->check_ms Are MS settings optimal? check_column Inspect Column bad_peak->check_column Is column healthy? check_mobile_phase Verify Mobile Phase & Injection Solvent bad_peak->check_mobile_phase Is mobile phase compatible? variable_results->check_lc Is LC stable? check_autosampler Check Autosampler variable_results->check_autosampler Is injection precise? check_matrix Investigate Matrix Effects variable_results->check_matrix Are there interferences?

Caption: Logical troubleshooting flow for common LC-MS/MS issues.

References

Validation & Comparative

Unveiling the Mass Shift: A Comparative Analysis of Labeled and Unlabeled 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, kinetic analysis, and quantitative proteomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-13C5 and its unlabeled counterpart, focusing on the mass shift observed in mass spectrometry analysis. We present a summary of their key mass spectrometric properties, a generalized experimental protocol for their analysis, and a visual workflow to guide researchers in their experimental design.

Quantitative Mass Spectrometric Data

The primary distinction between this compound and unlabeled 2',3'-O-Isopropylideneadenosine lies in their molecular weight, which is intentionally altered through isotopic enrichment. This mass difference is the cornerstone of isotope dilution mass spectrometry, enabling precise quantification by differentiating the internal standard from the endogenous analyte.

The unlabeled compound, 2',3'-O-Isopropylideneadenosine, has a chemical formula of C13H17N5O4.[1][2][3][4] Its monoisotopic mass is approximately 307.1281 g/mol . Commercially available 2',3'-O-Isopropylideneadenosine is noted to have a molecular weight of around 307.31 g/mol .[4] Mass spectral data for the unlabeled compound shows a molecular ion peak at an m/z of 307.[5]

The labeled counterpart, this compound, is enriched with five Carbon-13 isotopes.[6] This results in a predictable and distinct increase in its molecular mass. Each ¹³C atom contributes an additional neutron, increasing the mass by approximately 1.00335 Da compared to the more abundant ¹²C isotope. Therefore, a +5 Da mass shift is the key feature distinguishing the labeled standard from the native compound in a mass spectrometer.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass ( g/mol )Expected m/z of [M+H]⁺
2',3'-O-IsopropylideneadenosineC₁₃H₁₇N₅O₄~307.31~307.1281~308.1354
2',3'-O-Isopropylideneadenosine-¹³C₅¹³C₅C₈H₁₇N₅O₄~312.29~312.1448~313.1521

Experimental Protocol: Isotope Dilution Mass Spectrometry

The following is a generalized protocol for the analysis of 2',3'-O-Isopropylideneadenosine using its ¹³C₅-labeled internal standard, based on common practices for nucleoside analysis by liquid chromatography-mass spectrometry (LC-MS).

Objective: To accurately quantify the concentration of unlabeled 2',3'-O-Isopropylideneadenosine in a sample by spiking in a known concentration of this compound as an internal standard.

Materials:

  • 2',3'-O-Isopropylideneadenosine (unlabeled)

  • This compound (labeled internal standard)

  • LC-MS grade water, acetonitrile, and formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the unlabeled 2',3'-O-Isopropylideneadenosine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Prepare a separate stock solution of the this compound internal standard at a known concentration.

  • Sample Preparation:

    • To the biological or experimental sample containing the unknown quantity of unlabeled 2',3'-O-Isopropylideneadenosine, add a precise volume of the this compound internal standard stock solution.

    • Perform any necessary sample cleanup or extraction steps (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation of the analyte from other sample components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the specific m/z values for the protonated molecules [M+H]⁺ of both the unlabeled analyte (~308.1) and the labeled internal standard (~313.1). For higher certainty, fragmentation patterns can be monitored in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled and labeled compounds.

    • Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

    • Generate a calibration curve using known concentrations of the unlabeled standard spiked with a constant amount of the internal standard.

    • Determine the concentration of the unlabeled 2',3'-O-Isopropylideneadenosine in the unknown sample by interpolating its peak area ratio on the calibration curve.

Workflow for Mass Shift Analysis

The following diagram illustrates the general workflow for a mass shift analysis comparing labeled and unlabeled compounds using isotope dilution mass spectrometry.

Mass_Shift_Analysis_Workflow Mass Shift Analysis Workflow cluster_preparation Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Quantification Unlabeled Unlabeled Compound (2',3'-O-Isopropylideneadenosine) Spike Spike Sample with Labeled Standard Unlabeled->Spike Calibration Generate Calibration Curve Unlabeled->Calibration Labeled Labeled Internal Standard (this compound) Labeled->Spike Labeled->Calibration Sample Biological/Experimental Sample Sample->Spike Cleanup Sample Cleanup/Extraction Spike->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Unlabeled/Labeled) Integration->Ratio Quantification Quantify Unlabeled Compound Ratio->Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using a labeled internal standard.

This guide provides a foundational understanding of the mass shift analysis between this compound and its unlabeled form. By leveraging the predictable mass difference and a robust experimental protocol, researchers can achieve highly accurate and reproducible quantification in their studies.

References

A Researcher's Guide to Validating ¹³C Label Incorporation in Cell Culture: A Comparative Analysis of Leading Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate validation of ¹³C label incorporation is paramount. This guide provides an objective comparison of the primary analytical methods used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate technique for their experimental needs.

Stable isotope tracing using ¹³C-labeled substrates is a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes within cells.[1] The core principle involves introducing a ¹³C-labeled nutrient (e.g., glucose, glutamine) into the cell culture medium and tracking its incorporation into downstream metabolites.[2] The extent and pattern of ¹³C enrichment in these metabolites provide a dynamic snapshot of cellular metabolism. However, the reliability of these studies hinges on the accurate and robust validation of ¹³C incorporation. The two gold-standard analytical platforms for this validation are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]

Comparison of Analytical Methods

The choice between MS and NMR for validating ¹³C label incorporation depends on a variety of factors, including the specific biological question, the required sensitivity, the desired level of structural information, and available resources.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Lower (nanomole to micromole range)[3][4]
Resolution High mass resolution, distinguishes isotopologuesHigh spectral resolution, distinguishes positional isomers
Information Provided Mass isotopomer distributions (MIDs)[5]Positional isotopomer information, ¹³C-¹³C coupling patterns[6]
Throughput Generally higher, amenable to automationGenerally lower
Sample Preparation Often requires derivatization (for GC-MS)[7]Minimal, non-destructive
Primary Applications Metabolic flux analysis, tracing metabolic pathways[4][8]Determining intramolecular isotope distribution, flux analysis[6][9]
Key Advantages Superior sensitivity for low-abundance metabolitesProvides detailed structural information and positional labeling[9]
Key Limitations Destructive technique, positional information can be limitedLower sensitivity, potential for spectral overlap in complex mixtures[10]

Experimental Workflows and Signaling Pathways

To visualize the process of validating ¹³C label incorporation, the following diagrams illustrate the general experimental workflow and a simplified representation of a central metabolic pathway where ¹³C labeling is often studied.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analytical Validation cluster_interpretation Data Interpretation start Start with cell culture in defined medium labeling Introduce ¹³C-labeled substrate (e.g., [U-¹³C]glucose) start->labeling incubation Incubate until metabolic and isotopic steady state is reached labeling->incubation quenching Quench metabolism (e.g., with cold methanol) incubation->quenching extraction Extract intracellular metabolites quenching->extraction hydrolysis For proteinogenic amino acids: Hydrolyze proteins extraction->hydrolysis ms_analysis Mass Spectrometry (GC-MS or LC-MS) extraction->ms_analysis nmr_analysis NMR Spectroscopy extraction->nmr_analysis derivatization For GC-MS: Derivatize metabolites hydrolysis->derivatization derivatization->ms_analysis data_processing Data Processing and Isotopomer Analysis ms_analysis->data_processing nmr_analysis->data_processing flux_analysis Metabolic Flux Analysis (MFA) data_processing->flux_analysis pathway_activity Determine relative pathway activities data_processing->pathway_activity

General experimental workflow for ¹³C labeling studies.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_anaplerosis Anaplerosis Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Ribose-5-P G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

Simplified central carbon metabolism showing ¹³C incorporation.

Key Experimental Protocols

Below are generalized protocols for the most common methods of validating ¹³C incorporation. Specific details may need to be optimized for different cell lines and experimental conditions.

Protocol 1: GC-MS Analysis of ¹³C-Labeled Proteinogenic Amino Acids

This method is a robust approach for analyzing fluxes through central carbon metabolism.[7]

  • Cell Culture and Labeling: Culture cells in a defined medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]glucose) until they reach a metabolic and isotopic steady state.[3]

  • Cell Harvesting and Protein Hydrolysis:

    • Harvest cells and wash with a saline solution.

    • Lyse the cells and hydrolyze the protein fraction using 6 M HCl at 100°C for 12-24 hours.[11]

    • Dry the hydrolysate to remove the acid.

  • Derivatization:

    • Resuspend the dried amino acids in a suitable solvent.

    • Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the individual amino acid derivatives.

    • The MS analyzes the mass isotopomer distribution for each amino acid, revealing the extent of ¹³C incorporation.[8]

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of isotopes in both the metabolite and the derivatization agent.[5]

Protocol 2: LC-MS Analysis of ¹³C-Labeled Intracellular Metabolites

LC-MS is advantageous for analyzing a broader range of non-volatile metabolites without the need for derivatization.[4][12]

  • Cell Culture and Labeling: As described in Protocol 1.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, typically by washing with ice-cold saline and adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for liquid chromatography.

    • Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]

    • The LC separates the metabolites based on their physicochemical properties.

    • The MS acquires full scan data to determine the mass isotopologue distributions of the targeted metabolites.[12]

  • Data Analysis:

    • Identify metabolites based on accurate mass and retention time.

    • Determine the mass isotopomer distributions and correct for natural isotope abundance.[5]

Protocol 3: NMR Analysis of ¹³C-Labeled Metabolites

NMR provides unique insights into the specific positions of ¹³C labels within a molecule.[9]

  • Cell Culture and Labeling: As described in Protocol 1. A higher cell number is often required due to the lower sensitivity of NMR.[3]

  • Metabolite Extraction: Follow the same procedure as for LC-MS (Protocol 2).

  • NMR Sample Preparation:

    • Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra.

    • For detailed positional information, 2D NMR experiments such as ¹H-¹³C HSQC or ¹³C-¹³C TOCSY can be performed.[14]

  • Data Analysis:

    • Identify metabolites by comparing chemical shifts and coupling constants to spectral databases.

    • Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the NMR spectrum.[6]

Conclusion

Both Mass Spectrometry and NMR spectroscopy are powerful techniques for validating the incorporation of ¹³C labels in cell culture. MS offers high sensitivity and throughput, making it ideal for comprehensive metabolic flux analysis.[4] In contrast, NMR provides unparalleled detail on the intramolecular distribution of isotopes, which can be crucial for dissecting specific enzymatic reactions.[9] The choice of method should be guided by the specific research question, the metabolites of interest, and the available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive understanding of cellular metabolism.[3][15]

References

A Comparative Guide to Internal Standards for Adenosine Quantification: Featuring 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of internal standards for the accurate quantification of adenosine in biological matrices using liquid chromatography-mass spectrometry (LC-MS). We will focus on the properties and performance of 2',3'-O-Isopropylideneadenosine-¹³C₅ and other commonly employed internal standards.

Introduction to Adenosine and the Need for Reliable Quantification

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological and pathological processes. It functions as a neuromodulator, a regulator of cardiovascular function, and a key signaling molecule in the immune system and inflammation. Accurate measurement of adenosine levels in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting adenosine signaling pathways.

Due to its rapid metabolism and low endogenous concentrations, the quantification of adenosine presents significant analytical challenges. The use of a suitable internal standard is paramount to correct for sample preparation variability, matrix effects, and instrument response fluctuations, thereby ensuring the accuracy and precision of the analytical method.

An ideal internal standard should be chemically and physically similar to the analyte, but isotopically or structurally distinct to be differentiated by the mass spectrometer. It should also exhibit similar extraction recovery, ionization efficiency, and chromatographic retention time to the analyte.

Adenosine Signaling Pathway

Extracellular adenosine exerts its effects by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct downstream signaling cascades, primarily modulating the intracellular levels of cyclic AMP (cAMP).

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Ado Adenosine AMP->Ado CD73 A1R A₁R Ado->A1R A2AR A₂AR Ado->A2AR A2BR A₂BR Ado->A2BR A3R A₃R Ado->A3R AC Adenylyl Cyclase A1R->AC Gαi/o PLC PLC A1R->PLC Gβγ A2AR->AC Gαs A2BR->AC Gαs A3R->AC Gαi/o A3R->PLC Gq cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2

Caption: Adenosine signaling pathway.

Comparison of Internal Standards for Adenosine Quantification

The selection of an appropriate internal standard is critical for the development of a robust and reliable LC-MS method for adenosine quantification. Below is a comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ and other commonly used internal standards.

It is important to note that while 2',3'-O-Isopropylideneadenosine-¹³C₅ is commercially available, there is a lack of published, peer-reviewed studies directly comparing its performance against other internal standards. Therefore, some of the comparisons are based on its chemical structure and the known performance of similar compounds.

Internal StandardStructureKey AdvantagesPotential Disadvantages
2',3'-O-Isopropylideneadenosine-¹³C₅ Adenosine with an isopropylidene group on the 2' and 3' ribose positions and ¹³C₅ labeling on the ribose.- Stable isotope labeled, co-eluting with a modified adenosine structure.- The isopropylidene group may increase stability against enzymatic degradation.- The modification might alter solubility and extraction recovery.- Lack of direct comparative performance data in the literature.- Potential for different ionization efficiency and matrix effects compared to adenosine due to the structural modification.- Synthesis can be complex and costly.
Adenosine-¹³C₅,¹⁵N₅ Adenosine with five ¹³C atoms in the ribose and five ¹⁵N atoms in the adenine base.- Ideal internal standard as it is chemically identical to adenosine, ensuring co-elution and identical extraction and ionization behavior.[1]- Minimizes matrix effects.- Can be expensive.- Potential for isotopic interference if the resolution of the mass spectrometer is insufficient.
ribose-¹³C₅-adenine Adenine with a ¹³C₅ labeled ribose attached.- Stable isotope labeled.- Generally good co-elution with adenosine.[2]- Structurally different from adenosine which may lead to slight differences in extraction and ionization.
2-Chloroadenosine An adenosine analog with a chlorine atom at the 2-position of the adenine base.- Commercially available and relatively inexpensive.[3][4]- Structurally similar to adenosine.- Increased stability against acid hydrolysis compared to adenosine.[5]- Not an isotopically labeled analog, so chromatographic separation from adenosine is necessary.- May have different ionization efficiency and be subject to different matrix effects than adenosine.- As a biologically active compound, it may interfere with the system being studied.

Experimental Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for adenosine quantification using different internal standards, based on published literature. No direct experimental data for 2',3'-O-Isopropylideneadenosine-¹³C₅ was found in the reviewed literature.

Table 1: LC-MS/MS Method Parameters for Adenosine Quantification

ParameterMethod using ribose-¹³C₅-adenine[2]Method using 2-Chloroadenosine[6]
LC Column Luna C18(2) (150 x 2.0 mm, 3 µm)Information not specified
Mobile Phase A: 25 mM ammonium acetate in waterB: AcetonitrileInformation not specified
Gradient Isocratic (10% B)Information not specified
Flow Rate 0.2 mL/minInformation not specified
MS Instrument API3000 (Triple Quadrupole)LC/APCI-MS/MS
Ionization Mode Negative Ion ElectrosprayPositive Ion APCI
MRM Transition (Adenosine) 267.8 -> 136.2268.2 -> 136.1
MRM Transition (Internal Standard) 272.8 -> 136.2302.2 -> 170.0

Table 2: Method Validation Parameters

ParameterMethod using phenacetin (as IS)[7]Method using 2-Chloroadenosine[6]
Lower Limit of Quantification (LLOQ) 0.48 ng/mL15.6 ng/mL
Linearity Range 0.48 - 1210 ng/mLNot specified
Intra-day Precision (%RSD) 2.32 - 12.7%< 15%
Inter-day Precision (%RSD) 4.01 - 9.40%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Matrix Effect Not specifiedNot affected by relative matrix effects

Experimental Protocols

General Experimental Workflow for Adenosine Quantification

The following diagram illustrates a typical workflow for the quantification of adenosine in biological samples using LC-MS/MS.

ExperimentalWorkflow SampleCollection 1. Sample Collection (e.g., blood, tissue) AddIS 2. Addition of Internal Standard SampleCollection->AddIS Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) AddIS->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 5. Data Analysis (Quantification) LCMS->DataAnalysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Adenosine Analogs Using 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of adenosine and its analogs, with a special focus on the role of the stable isotope-labeled internal standard, 2',3'-O-Isopropylideneadenosine-13C5. Cross-validation of analytical methods is a critical step in ensuring data integrity and consistency, particularly in regulated environments and when transferring methods between laboratories or employing different analytical techniques.

Executive Summary

The accurate quantification of adenosine and its analogs is paramount in various research and development areas, including pharmacology, metabolism studies, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS) are the most prevalent techniques for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method. This guide presents a comparative overview of representative HPLC-UV and LC-MS/MS methods and outlines a protocol for their cross-validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a representative HPLC-UV method and a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of adenosine and related compounds.

ParameterHPLC-UV Method[1][2]UHPLC-MS/MS Method
Analyte(s) Adenosine, Adenosine Triphosphate (ATP), Adenosine Diphosphate (ADP), Adenosine Monophosphate (AMP)Adenosine and its metabolites
Internal Standard Not typically used in this configuration, external standard calibration is common. For cross-validation, this compound would be introduced.This compound (hypothetical, based on common practice with similar labeled standards like 13C5-adenosine)
Linearity Range 0.2 - 100 µM[1][2]Typically in the nM to low µM range
Limit of Quantification (LOQ) 0.25 µM[1]Expected to be in the low nM range (e.g., < 5 nM)
Accuracy (% Recovery) 91.6 - 99.2%[1][3]Typically 85 - 115%
Precision (%RSD) < 15%[1]Typically < 15%
Specificity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.
Instrumentation HPLC with UV/Vis or Diode Array DetectorUHPLC coupled to a Triple Quadrupole Mass Spectrometer

Experimental Protocols

Representative HPLC-UV Method for Adenosine Quantification[1]

This protocol is based on a validated method for the analysis of adenosine.

  • Sample Preparation:

    • Biological samples (e.g., plasma, cell lysates) are deproteinized by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuging.

    • The supernatant is collected and may be further diluted with the mobile phase.

    • For the purpose of cross-validation, a known concentration of this compound would be spiked into the sample prior to protein precipitation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be water containing 7% v/v acetonitrile.[1]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Injection Volume: 10 - 20 µL.

    • Detection: UV absorbance at 260 nm.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of adenosine standards.

    • The peak area of adenosine in the samples is compared to the calibration curve to determine its concentration.

    • In a cross-validation scenario, the ratio of the peak area of the analyte to the peak area of this compound would be used for quantification.

Representative UHPLC-MS/MS Method for Adenosine Quantification

This protocol is a generalized representation based on common practices for the sensitive analysis of nucleosides.

  • Sample Preparation:

    • Similar to the HPLC-UV method, samples are deproteinized.

    • A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 or HILIC column for fast and efficient separation.

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: Typically controlled, e.g., 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adenosine Analyte: A specific precursor ion (e.g., m/z 268.1 for [M+H]+) is selected and fragmented to a specific product ion (e.g., m/z 136.1).

      • This compound (Internal Standard): The corresponding precursor ion (e.g., m/z 313.1 for [M+H]+, assuming five 13C atoms in the ribose moiety) and a characteristic product ion are monitored.

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • The concentration of the analyte in the samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Mandatory Visualizations

Adenosine Signaling Pathway

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R CD39 CD39 CD73 CD73 Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs PLC PLC A2BR->PLC A3R->Gi AC Adenylate Cyclase Gi->AC - Gs->AC + cAMP cAMP AC->cAMP Physiological_Response Physiological Response cAMP->Physiological_Response Ca2 Ca2+ PLC->Ca2 Ca2->Physiological_Response

Caption: Adenosine signaling pathway.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_methods Analysis by Both Methods start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) start->prep_samples spike_is Spike All QC Samples with This compound prep_samples->spike_is analyze_hplcuv Analyze QC Samples using Validated HPLC-UV Method spike_is->analyze_hplcuv analyze_lcmsms Analyze QC Samples using Validated LC-MS/MS Method spike_is->analyze_lcmsms collect_data Collect and Process Data from Both Methods analyze_hplcuv->collect_data analyze_lcmsms->collect_data compare_results Statistically Compare the Results (e.g., Bland-Altman plot, %Difference) collect_data->compare_results decision Do the Results Meet the Pre-defined Acceptance Criteria? compare_results->decision pass Cross-Validation Successful: Methods are Interchangeable decision->pass Yes fail Cross-Validation Failed: Investigate Discrepancies decision->fail No

References

A Comparative Guide to Internal Standards for Quantitative Adenosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards used for the quantitative analysis of adenosine, a critical nucleoside involved in numerous physiological processes. The focus is on the quantitative accuracy of these standards in bioanalytical methods, primarily liquid chromatography-mass spectrometry (LC-MS). While this guide centers on the commercially available stable isotope-labeled standard, 2',3'-O-Isopropylideneadenosine-13C5, a comprehensive review of published literature reveals a lack of specific performance data for this compound. Therefore, this guide presents a comparison with established alternative isotopically labeled adenosine standards for which experimental data are available.

Principles of Isotope Dilution Mass Spectrometry

The most accurate and precise method for quantifying endogenous molecules in complex biological matrices is isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest at an early stage of sample preparation. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic enrichment.

The key advantages of using a stable isotope-labeled internal standard are:

  • Correction for sample loss: The internal standard experiences the same losses as the analyte during extraction, handling, and injection, allowing for accurate correction.

  • Compensation for matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard ratio.

  • Improved precision and accuracy: By normalizing the analyte response to the internal standard response, variability in sample preparation and instrument performance is minimized.

Comparison of Internal Standards for Adenosine Quantification

The ideal internal standard for adenosine quantification is a stable isotope-labeled adenosine that co-elutes with the analyte and behaves identically during sample preparation and analysis. While this compound is a potential candidate, this guide will focus on alternatives with published performance data.

The following table summarizes the quantitative performance of several isotopically labeled internal standards for adenosine quantification reported in the scientific literature.

Internal StandardMethodLinearity (R²)LLOQPrecision (%CV)Accuracy (% Bias/Deviation)Reference
ribose-13C5-adenine LC-MS1Not ReportedNot ReportedNot Reported[1]
13C10,15N5-adenosine LC-MSNot ReportedNot ReportedNot ReportedNot Reported[2][3]
Unspecified IS LC-APCI-MS/MSNot Reported15.6 ng/ml< 15%within 15%[4]
13C5-adenosine UPLC-tandem-MSNot Reported2 nmol/LNot ReportedNot Reported[5][6]
Xanthine LC-MS²0.9987Not Reported< 1.25%99.52-100.57%[7]

Note: Direct head-to-head comparative studies of these internal standards are limited. The performance data presented are from individual studies and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the quantification of adenosine using a stable isotope-labeled internal standard.

Experimental Protocol 1: LC-MS/MS Quantification of Adenosine in Brain Tissue

This protocol is based on a method using ribose-13C5-adenine as the internal standard.[1]

  • Sample Preparation:

    • Brain tissue is extracted.

    • A known amount of ribose-13C5-adenine (e.g., 5 pMole) is added to the tissue extract.[1]

  • Liquid Chromatography (LC):

    • Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) with a C-18 security guard cartridge.[1]

    • Mobile Phase A: 25mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Elution: Isocratic at 10% B.[1]

    • Flow Rate: 0.2 ml/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 10 µl.[1]

    • Autosampler Temperature: 4°C.[1]

  • Mass Spectrometry (MS):

    • Instrument: API3000 triple quadrupole mass spectrometer with TurboIonSpray ionization source.[1]

    • Ionization Mode: Negative ion electrospray.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Adenosine: 267.8 -> 136.2.[1]

      • ribose-13C5-adenine: 272.8 -> 136.2.[1]

    • Source Temperature: 450°C.[1]

    • Electrospray Voltage: 5000 V.[1]

Experimental Protocol 2: UPLC-MS/MS Quantification of Adenosine in Human Plasma

This protocol is based on a method using 13C5-adenosine as the internal standard.[5]

  • Sample Preparation:

    • 150 µL of plasma is mixed with 33 µl of 13C5-adenosine internal standard solution.[5]

    • The mixture is added to a 10 kDa molecular cut-off spin filter and centrifuged at 14000xg for 40 minutes at 4°C.[5]

    • The filtrate is collected for analysis.[5]

  • Ultra-Performance Liquid Chromatography (UPLC):

    • Column: XSELECT HSS T3 (75 x 3 mm, 2.5 µm).[5]

    • Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water (pH 3.2).[5]

    • Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]

    • Gradient Elution: A gradient from 5% B to 90% B.[5]

    • Flow Rate: 0.8 mL/min.[5]

    • Column Temperature: 50°C.[5]

    • Injection Volume: 8 µL.[5]

  • Mass Spectrometry (MS):

    • Instrument: Agilent 6540 UPLC-tandem-MS.[5]

    • Ionization Mode: Positive electrospray.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • Retention Time: 1.7 min for both adenosine and 13C5-adenosine.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of adenosine using an internal standard and LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (e.g., 13C5-Adenosine) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: A generalized workflow for adenosine quantification using an internal standard with LC-MS/MS.

Signaling Pathway Context: Adenosine Metabolism

Understanding the metabolic pathways of adenosine is crucial for interpreting quantitative data. The following diagram illustrates the key pathways of adenosine formation and degradation.

adenosine_pathway ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase SAH S-Adenosyl- homocysteine SAH->Adenosine SAH Hydrolase

Caption: Simplified metabolic pathways of adenosine formation and degradation.

Conclusion

References

A Comparative Guide to the Metabolic Uptake of Adenosine and 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic uptake and subsequent intracellular fate of the endogenous nucleoside adenosine and its synthetic analog, 2',3'-O-Isopropylideneadenosine. Understanding the metabolic similarities and differences between these two compounds is crucial for researchers in fields ranging from pharmacology to cancer biology, particularly for the development of novel therapeutics targeting purinergic signaling pathways.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes, including neurotransmission, cardiac function, and inflammation. Its cellular effects are mediated by interaction with specific cell surface receptors and its intracellular metabolism. The metabolic uptake of adenosine is a tightly regulated process involving specialized nucleoside transporters and subsequent enzymatic conversion.

2',3'-O-Isopropylideneadenosine is a synthetic derivative of adenosine, characterized by the presence of an isopropylidene group protecting the 2' and 3' hydroxyl groups of the ribose moiety. This structural modification significantly influences its interaction with cellular transport and metabolic machinery, leading to a distinct pharmacological profile compared to its parent compound. This guide will objectively compare the metabolic uptake of these two molecules, supported by available experimental data.

Comparative Metabolic Uptake and Metabolism

One study directly investigating these compounds in Zajdel hepatoma cells concluded that the uptake and deamination of adenosine and 2',3'-O-Isopropylideneadenosine proceed differently, although specific kinetic parameters were not reported[1].

Table 1: Comparison of Metabolic Properties

FeatureAdenosine2',3'-O-Isopropylideneadenosine
Cellular Uptake Mechanism Facilitated and active transport via equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters.Presumed to utilize nucleoside transporters, but with potentially different kinetics. Direct transport studies are limited.
Primary Metabolic Enzymes Adenosine Kinase (ADK), Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PNP)Adenosine Deaminase (ADA)
Primary Metabolites Adenosine Monophosphate (AMP), Inosine, Hypoxanthine2',3'-O-Isopropylideneinosine
Metabolic Stability Rapidly metabolized intracellularly.The isopropylidene group is not enzymatically cleaved in rat liver homogenates, suggesting higher stability against certain metabolic pathways. Not a substrate for purine nucleoside phosphorylase[2].
Deamination by ADA Efficiently deaminated to inosine.Substrate for ADA, but the reaction rate is significantly lower than that of adenosine.
Phosphorylation by ADK Readily phosphorylated to AMP.Evidence on its phosphorylation by ADK is not available in the reviewed literature.

Metabolic Pathways

The intracellular metabolism of adenosine is a well-characterized process involving two primary pathways: phosphorylation by adenosine kinase (ADK) to form adenosine monophosphate (AMP), or deamination by adenosine deaminase (ADA) to yield inosine. In contrast, 2',3'-O-Isopropylideneadenosine appears to follow a more restricted metabolic path, primarily involving a slower deamination by ADA.

cluster_0 Adenosine Metabolism cluster_1 2',3'-O-Isopropylideneadenosine Metabolism Adenosine_in Extracellular Adenosine ENT_CNT ENTs/CNTs Adenosine_in->ENT_CNT Uptake Adenosine_cell Intracellular Adenosine AMP AMP Adenosine_cell->AMP Adenosine Kinase Inosine Inosine Adenosine_cell->Inosine Adenosine Deaminase ENT_CNT->Adenosine_cell IPA_in Extracellular 2',3'-O-Isopropylideneadenosine Transporter Transporter IPA_in->Transporter Uptake IPA_cell Intracellular 2',3'-O-Isopropylideneadenosine IP_Inosine 2',3'-O-Isopropylideneinosine IPA_cell->IP_Inosine Adenosine Deaminase (slower) Transporter->IPA_cell

Figure 1: Comparative Metabolic Pathways

Experimental Protocols

Detailed below are representative protocols for key experiments used to assess the metabolic uptake and stability of nucleosides like adenosine and its analogs. These protocols can be adapted to compare adenosine and 2',3'-O-Isopropylideneadenosine.

Protocol 1: Cellular Uptake Assay using Radiolabeled Compounds

This protocol is a standard method to quantify the rate of cellular uptake of a nucleoside.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Radiolabeled nucleoside ([³H]-adenosine or custom synthesized [³H]-2',3'-O-Isopropylideneadenosine)

  • Unlabeled adenosine and 2',3'-O-Isopropylideneadenosine

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.

  • Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiation of Uptake:

    • Wash the cells with pre-warmed uptake buffer.

    • Add the uptake buffer containing the radiolabeled nucleoside at a specific concentration.

    • For competition assays, co-incubate with a molar excess of the corresponding unlabeled nucleoside or other inhibitors.

  • Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Start Seed Cells in Multi-well Plates Wash Wash with Uptake Buffer Start->Wash Incubate_Radiolabel Incubate with Radiolabeled Nucleoside Wash->Incubate_Radiolabel Time_Points Incubate for Various Time Points Incubate_Radiolabel->Time_Points Stop_Wash Stop Uptake & Wash with Cold PBS Time_Points->Stop_Wash Lyse Lyse Cells Stop_Wash->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (Uptake Rate) Count->Analyze

Figure 2: Experimental Workflow for Cellular Uptake Assay
Protocol 2: Metabolic Stability Assay in Liver Microsomes

This assay is used to determine the in vitro metabolic stability of a compound.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Adenosine and 2',3'-O-Isopropylideneadenosine

  • Acetonitrile (ACN) or other organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the test compound (adenosine or 2',3'-O-Isopropylideneadenosine) to the mixture.

  • Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold organic solvent (e.g., ACN) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percentage remaining versus time.

Conclusion

The available evidence indicates that 2',3'-O-Isopropylideneadenosine exhibits a distinct metabolic profile compared to adenosine. Its protected ribose structure renders it resistant to phosphorylation by adenosine kinase and slows its deamination by adenosine deaminase. This suggests a greater metabolic stability and potentially a longer intracellular half-life, which could have significant implications for its pharmacological activity.

Further research employing direct comparative quantitative uptake and metabolism studies is warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two important purine nucleosides. The protocols provided in this guide offer a framework for conducting such essential investigations.

References

A Comparative Guide to the Validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ and the established tracer, [U-¹³C₅]adenosine, for use in metabolic flux analysis. The information presented is based on established methodologies for tracer validation and provides a framework for evaluating the suitability of 2',3'-O-Isopropylideneadenosine-¹³C₅ for tracing adenosine metabolism.

Introduction to Adenosine Tracers in Metabolic Research

Stable isotope-labeled adenosine analogs are invaluable tools for elucidating the complex pathways of adenosine metabolism and its role in cellular signaling. By introducing a labeled tracer into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites, providing quantitative insights into metabolic fluxes. The ideal tracer should be readily taken up by cells, metabolized in a manner indistinguishable from its endogenous counterpart, and be quantifiable with high sensitivity and accuracy.

This guide focuses on the validation of a novel tracer, 2',3'-O-Isopropylideneadenosine-¹³C₅, and compares its hypothetical performance characteristics against the widely used [U-¹³C₅]adenosine.

Comparative Analysis of Tracer Properties

A direct comparison of the key properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ and [U-¹³C₅]adenosine is crucial for selecting the appropriate tracer for a specific research application. The following table summarizes these properties.

Property2',3'-O-Isopropylideneadenosine-¹³C₅[U-¹³C₅]adenosine
Chemical Structure Adenosine with a ¹³C₅-labeled ribose and an isopropylidene group protecting the 2' and 3' hydroxyls.Adenosine with a uniformly ¹³C₅-labeled ribose.
Metabolic Activation Requires intracellular enzymatic removal of the isopropylidene group to yield ¹³C₅-adenosine.Directly enters adenosine metabolic pathways.
Cellular Uptake Potentially enhanced due to increased lipophilicity from the isopropylidene group.Utilizes endogenous nucleoside transporters.
Metabolic Fate Following deprotection, follows the same metabolic pathways as adenosine. The fate of the isopropylidene group is currently unknown.Phosphorylation to AMP, deamination to inosine, or salvage pathways.
Potential for Off-Target Effects The isopropylidene group or its byproducts may have independent biological activity.Minimal, as it is chemically identical to endogenous adenosine.
Commercial Availability Currently available as a custom synthesis product.Readily available from multiple commercial suppliers.

Hypothetical Validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a Tracer

The validation of a new metabolic tracer is a critical process to ensure the accuracy and reliability of experimental results. The following sections outline a standard workflow for validating 2',3'-O-Isopropylideneadenosine-¹³C₅ and present hypothetical data comparing its performance to [U-¹³C₅]adenosine.

Experimental Workflow for Tracer Validation

A robust validation protocol involves a series of in vitro experiments to assess the tracer's cellular uptake, metabolic fate, and potential toxicity.

G cluster_0 Cell Culture and Tracer Incubation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Plate cells (e.g., HEK293, HepG2) B Incubate with 2',3'-O-Isopropylideneadenosine-¹³C₅ or [U-¹³C₅]adenosine A->B C Harvest cells and quench metabolism B->C D Extract intracellular metabolites C->D E Separate metabolites by liquid chromatography D->E F Detect and quantify isotopologues by tandem mass spectrometry E->F G Determine isotopic enrichment in downstream metabolites F->G H Calculate metabolic flux rates G->H

Experimental workflow for validating a stable isotope tracer.

Hypothetical Performance Data

The following tables present hypothetical quantitative data from a validation study comparing the two tracers in a human cell line.

Table 1: Cellular Uptake and Metabolism

Parameter2',3'-O-Isopropylideneadenosine-¹³C₅[U-¹³C₅]adenosine
Cellular Uptake Rate (pmol/min/mg protein) 150 ± 12125 ± 10
Intracellular ¹³C₅-Adenosine Enrichment (%) 85 ± 595 ± 3
Rate of Isopropylidene Group Removal (t₁/₂ in min) 5.2 ± 0.8N/A
Cell Viability at 24h (%) 98 ± 299 ± 1

Table 2: Isotopic Enrichment in Key Metabolites

MetaboliteIsotopic Enrichment (%) with 2',3'-O-Isopropylideneadenosine-¹³C₅Isotopic Enrichment (%) with [U-¹³C₅]adenosine
AMP 78 ± 688 ± 4
ADP 75 ± 585 ± 4
ATP 72 ± 582 ± 3
Inosine 15 ± 218 ± 2
Hypoxanthine 12 ± 115 ± 2

Adenosine Metabolic Pathways

Understanding the metabolic fate of adenosine is crucial for interpreting tracer data. The following diagram illustrates the key pathways of adenosine metabolism. 2',3'-O-Isopropylideneadenosine-¹³C₅ is hypothesized to enter these pathways after the removal of its protective group.

G 2_3_Isopropylideneadenosine_13C5 2',3'-O-Isopropylideneadenosine-¹³C₅ Adenosine_13C5 ¹³C₅-Adenosine 2_3_Isopropylideneadenosine_13C5->Adenosine_13C5 De-protection AMP_13C5 ¹³C₅-AMP Adenosine_13C5->AMP_13C5 Adenosine Kinase Inosine_13C5 ¹³C₅-Inosine Adenosine_13C5->Inosine_13C5 Adenosine Deaminase ADP_13C5 ¹³C₅-ADP AMP_13C5->ADP_13C5 ATP_13C5 ¹³C₅-ATP ADP_13C5->ATP_13C5 Hypoxanthine_13C5 ¹³C₅-Hypoxanthine Inosine_13C5->Hypoxanthine_13C5 Purine Nucleoside Phosphorylase

Hypothesized metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Experimental Protocols

Cell Culture and Tracer Labeling
  • Human hepatocellular carcinoma (HepG2) cells are seeded in 6-well plates at a density of 5 x 10⁵ cells/well and allowed to attach overnight.

  • The growth medium is replaced with a serum-free medium containing either 100 µM 2',3'-O-Isopropylideneadenosine-¹³C₅ or 100 µM [U-¹³C₅]adenosine.

  • Cells are incubated for various time points (e.g., 0, 15, 30, 60, 120 minutes).

Metabolite Extraction
  • At each time point, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism is quenched by adding 1 mL of ice-cold 80% methanol.

  • Cells are scraped and collected into microcentrifuge tubes.

  • The samples are vortexed and centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant containing the polar metabolites is collected and dried under a stream of nitrogen.

LC-MS/MS Analysis
  • Dried metabolite extracts are reconstituted in 100 µL of 50% methanol.

  • Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Metabolites are separated on a C18 reverse-phase column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for the ¹³C-labeled and unlabeled metabolites of interest.

Conclusion

The validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a metabolic tracer requires a thorough investigation of its cellular uptake, metabolic activation, and potential off-target effects. While its modified structure may offer advantages in terms of cellular delivery, it also introduces a necessary de-protection step that could influence the kinetics of its incorporation into metabolic pathways.

Compared to the well-established [U-¹³C₅]adenosine, 2',3'-O-Isopropylideneadenosine-¹³C₅ presents both potential benefits and challenges. The hypothetical data presented in this guide suggest that while it may be a viable tracer, researchers should carefully consider the potential for altered metabolic kinetics and the biological effects of the isopropylidene group. Further experimental validation is necessary to fully characterize its performance and establish it as a reliable tool for metabolic flux analysis.

A Comparative Guide to the Applications of 2',3'-O-Isopropylideneadenosine-¹³C₅ in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled derivative of adenosine. The primary focus is on its role as an internal standard in quantitative mass spectrometry-based analyses of adenosine and its metabolites. While direct experimental data for this specific molecule is limited in publicly available literature, this guide draws parallels from the well-documented use of closely related isotopic analogs, such as Adenosine-¹³C₅, to provide a robust framework for its application.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

2',3'-O-Isopropylideneadenosine-¹³C₅ serves as an ideal internal standard for the accurate quantification of adenosine and its derivatives in complex biological matrices. The five ¹³C atoms in the ribose moiety provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical and physical properties.

Comparison with Unlabeled Standard and Other Labeled Variants:

Feature2',3'-O-Isopropylideneadenosine (Unlabeled)2',3'-O-Isopropylideneadenosine-¹³C₅Adenosine-¹³C₅Deuterated Adenosine (e.g., Adenosine-d₄)
Molecular Weight 307.31 g/mol 312.31 g/mol (approx.)272.2 g/mol Varies with deuteration
Mass Shift (vs. Analyte) N/A+5 Da+5 DaVaries
Co-elution in LC N/AIdentical to unlabeled counterpartDifferent from protected counterpartPotential for slight chromatographic shift
Ionization Efficiency Similar to analyteIdentical to unlabeled counterpartPotentially different from protected counterpartGenerally similar to unlabeled
Metabolic Stability Substrate for cellular enzymesSimilar to unlabeled counterpartSubstrate for cellular enzymesCan exhibit kinetic isotope effects
Primary Application Synthetic intermediate, biochemical researchInternal standard for mass spectrometryInternal standard, metabolic tracerInternal standard, metabolic tracer

Key Advantages of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an Internal Standard:

  • Accuracy and Precision: Co-elution with the analyte in liquid chromatography ensures that any matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

  • Minimal Isotope Effects: The use of ¹³C as a stable isotope label minimizes the potential for kinetic isotope effects that can sometimes be observed with deuterium labeling, ensuring that the labeled and unlabeled compounds behave identically during sample preparation and analysis.

  • Chemical Similarity: The isopropylidene protecting group can be advantageous in specific applications, potentially increasing solubility in certain solvents or preventing enzymatic degradation during sample processing.

Experimental Protocol: Quantification of Adenosine in Biological Samples using LC-MS/MS

This protocol provides a general framework for the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard for the quantification of adenosine in a biological sample (e.g., cell lysate, plasma).

Materials:

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard)

  • Adenosine (Analyte Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Biological sample (e.g., cell lysate, plasma)

  • Protein precipitation agent (e.g., cold methanol)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of adenosine and 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable solvent (e.g., 50:50 ACN:water).

    • Create a series of calibration standards by spiking known concentrations of adenosine into a matrix similar to the study samples.

    • Add a fixed concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅ to all calibration standards and unknown samples.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold methanol containing the internal standard.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to separate adenosine from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • Adenosine (Analyte): Precursor ion (Q1) m/z 268.1 -> Product ion (Q3) m/z 136.1.

        • 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard): Precursor ion (Q1) m/z 313.1 -> Product ion (Q3) m/z 141.1 (hypothetical, assuming fragmentation of the ribose moiety). Note: The exact transition for the internal standard would need to be optimized experimentally.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

    • Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Application in Metabolic Labeling Studies

While less documented, 2',3'-O-Isopropylideneadenosine-¹³C₅ could potentially be used as a tracer in metabolic labeling studies to investigate nucleotide metabolism. The isopropylidene group would likely be removed by cellular enzymes, releasing Adenosine-¹³C₅, which can then be incorporated into the cellular nucleotide pool and subsequently into RNA. This would allow for the tracing of adenosine flux through various metabolic pathways.

Comparison with other Metabolic Labeling Probes:

ProbeLabeling StrategyDetection MethodAdvantagesDisadvantages
2',3'-O-Isopropylideneadenosine-¹³C₅ Stable Isotope LabelingMass SpectrometryDirect measure of metabolic flux, less perturbative than bioorthogonal tags.Requires specialized equipment (MS), lower sensitivity than radioactive methods.
4-thiouridine (4sU) Thiol-reactive nucleosideBiotinylation and sequencingWell-established for RNA turnover studies.Can be toxic to cells, requires chemical derivatization.
5-ethynyluridine (EU) Bioorthogonal Labeling (Click Chemistry)Fluorescence microscopy, sequencingHigh specificity and sensitivity, enables imaging.Requires copper catalyst which can be toxic.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample IS_spike Spike with 2',3'-O-Isopropylideneadenosine-¹³C₅ Sample->IS_spike Extraction Metabolite Extraction IS_spike->Extraction LC LC Separation Extraction->LC MSMS MS/MS Detection LC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calc Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification signaling_pathway cluster_adenosine_metabolism Adenosine Metabolism cluster_degradation Degradation Pathway Adenosine-¹³C₅ Adenosine-¹³C₅ (from tracer) ATP-¹³C₅ ATP-¹³C₅ Adenosine-¹³C₅->ATP-¹³C₅ Adenosine Kinase Inosine-¹³C₅ Inosine-¹³C₅ Adenosine-¹³C₅->Inosine-¹³C₅ Adenosine Deaminase RNA-¹³C₅ RNA-¹³C₅ ATP-¹³C₅->RNA-¹³C₅ RNA Polymerase Hypoxanthine-¹³C₅ Hypoxanthine-¹³C₅ Inosine-¹³C₅->Hypoxanthine-¹³C₅ PNP

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research material. While the non-isotopically labeled form of this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent practice in a research and drug development setting to handle all chemical substances with a high degree of care to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 2',3'-O-Isopropylideneadenosine-¹³C₅, ensure that the following personal protective equipment and engineering controls are in place and utilized correctly.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or safety glasses with side shields.To protect eyes from potential splashes or airborne particles.
Hand Protection Nitrile gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not required under normal use conditions with adequate ventilation.If dust formation is likely, a NIOSH-approved N95 dust mask is recommended.
Engineering Controls A well-ventilated laboratory space. A chemical fume hood is recommended for procedures that may generate dust.To minimize inhalation exposure to any airborne particles.

Operational Protocol: From Receipt to Use

Following a structured operational protocol is crucial for both safety and the preservation of this valuable isotopically labeled compound.

Pre-Operational Checklist
  • Verify Substance: Confirm the identity of the substance as 2',3'-O-Isopropylideneadenosine-¹³C₅ by checking the container label.

  • Review Safety Data Sheet (SDS): Although not classified as hazardous, review the SDS for the non-labeled compound to be familiar with its properties.

  • Prepare Workspace: Ensure the work area (laboratory bench or fume hood) is clean, uncluttered, and equipped with all necessary materials.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Step-by-Step Handling Procedure
  • Weighing the Compound:

    • Tare a clean, dry weighing boat on a calibrated analytical balance.

    • Carefully dispense the desired amount of 2',3'-O-Isopropylideneadenosine-¹³C₅ into the weighing boat using a clean spatula.

    • To minimize dust, avoid rapid movements and pouring from a significant height.

    • Record the precise weight.

  • Transferring the Compound:

    • For transfer into a flask or vial, use a powder funnel to prevent spillage.

    • Gently tap the weighing boat and spatula to ensure all the powder is transferred.

    • If the compound is to be dissolved, the weighing boat can be rinsed with a small amount of the intended solvent, and the rinse added to the primary container to ensure a complete transfer.

  • Preparing a Solution:

    • Add the desired solvent to the vessel containing the weighed compound.

    • Mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.

Spill Management and Disposal Plan

Accidents can happen. Being prepared with a clear spill management and disposal plan is essential.

Spill Cleanup Procedure
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Additional PPE: If not already wearing them, put on gloves and safety goggles.

  • Contain and Absorb:

    • For a small powder spill, gently cover it with a damp paper towel to avoid raising dust.

    • Carefully wipe up the contained powder with the damp paper towel.

  • Clean the Area:

    • Wipe the spill area with a damp cloth or paper towel.

    • Follow with a final wipe using a dry paper towel.

  • Dispose of Cleanup Materials: Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag.

Waste Disposal Protocol

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound Place in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., weighing boats, pipette tips) Place in a designated solid waste container.
Solutions of the Compound Dispose of in a labeled container for non-hazardous chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
Empty Original Container Rinse with a suitable solvent (e.g., water or ethanol), allow to dry, deface the label, and dispose of in the regular trash. The rinseate should be collected and disposed of as chemical waste.

Workflow for Safe Handling of 2',3'-O-Isopropylideneadenosine-¹³C₅

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_spill Manage Spills handle_transfer->cleanup_spill If Spill Occurs cleanup_waste Dispose of Waste handle_dissolve->cleanup_waste cleanup_spill->cleanup_waste cleanup_decontaminate Decontaminate Workspace cleanup_waste->cleanup_decontaminate

Caption: Workflow for handling 2',3'-O-Isopropylideneadenosine-¹³C₅.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2',3'-O-Isopropylideneadenosine-13C5
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.